OD36
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSDBMVHAKWDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OD36 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of OD36
Introduction
This compound is a macrocyclic small molecule inhibitor that has demonstrated potent and specific activity against two key protein kinases: Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] Its dual inhibitory action positions it as a promising therapeutic candidate for a range of conditions, from inflammatory diseases to the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence that underpins our current understanding.
Core Mechanism of Action: Dual Inhibition of RIPK2 and ALK2
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pockets of both RIPK2 and ALK2.[1][4] As a macrocyclic compound, this compound is designed to mimic the interactions of the adenine (B156593) ring of ATP with the hinge region of the kinase domain.[5] This binding prevents the phosphorylation of downstream substrates, thereby blocking the propagation of their respective signaling cascades.
Experimental evidence confirms that this compound is specific for the ATP-binding pocket of RIPK2. A mutation of the gatekeeper residue, threonine 95, to a bulkier methionine (T95M) in RIPK2 creates steric hindrance that prevents this compound from binding, thus conferring resistance to the inhibitor.[4] This demonstrates a similar mode of action to other ATP-competitive kinase inhibitors like Gefitinib.[4] Furthermore, a co-crystal structure of this compound with ALK2 has been resolved, providing a detailed view of its binding mode.[6]
Data Presentation: Quantitative Kinase Inhibition Profile
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Kinase | Parameter | Value (nM) |
| RIPK2 | IC50 | 5.3[1][7] |
| ALK2 (ACVR1) | IC50 | 47[1][7][8] |
| ALK2 R206H | IC50 | 22[1][7][8] |
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Binding Affinity of this compound
| Target Kinase | Parameter | Value (nM) |
| ALK2 (ACVR1) | Kd | 37[1][7][8] |
| ALK1 | Kd | 90[1][8] |
Kd: The dissociation constant, indicating the binding affinity of this compound to the target kinase. A lower Kd value signifies a higher binding affinity.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by intervening in two distinct and critical signaling pathways: the NOD-RIPK2 pathway in inflammation and the BMP-ALK2-SMAD pathway in bone formation.
Inhibition of the NOD-RIPK2 Inflammatory Signaling Pathway
Receptor-Interacting Protein Kinase 2 (RIPK2) is a central kinase in the innate immune system. It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[3][5][9] Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation, leading to the activation of downstream NF-κB and MAPK signaling pathways.[2][4] This cascade results in the production of pro-inflammatory cytokines and chemokines.[5]
This compound effectively blocks this pathway by inhibiting the kinase activity of RIPK2. It has been shown to prevent the autophosphorylation of RIPK2 induced by the NOD2 ligand, muramyl dipeptide (MDP).[2][4] Consequently, the activation of NF-κB and MAPK is suppressed, leading to a reduction in the inflammatory response.[2][4]
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Inhibition of the BMP-ALK2-SMAD Signaling Pathway
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor. In its normal function, ALK2 is activated upon binding of BMP ligands, leading to the phosphorylation of downstream signaling molecules, primarily Smad1 and Smad5.[1] Phosphorylated Smad1/5 then forms a complex with Smad4, translocates to the nucleus, and regulates the expression of target genes, such as ID-1 and ID-3, to control osteogenic differentiation.[1][8]
In conditions like Fibrodysplasia Ossificans Progressiva (FOP), a gain-of-function mutation in ALK2 (e.g., R206H) leads to its hyperactivity, causing excessive bone formation in soft tissues.[1] this compound potently antagonizes both wild-type and mutant ALK2 signaling. It has been demonstrated to inhibit BMP-6-induced phosphorylation of Smad1/5 and to block the activation of Smad1/5 and the expression of its target genes in response to Activin A in FOP patient-derived cells.[1][8]
Caption: this compound inhibits the ALK2-SMAD signaling pathway.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against target kinases.
-
Methodology:
-
Recombinant human kinase enzymes (e.g., RIPK2, ALK2) are incubated with a specific substrate and ATP in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
-
The percentage of kinase inhibition is calculated relative to a DMSO vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Assay for Inhibition of BMP-induced p-Smad1/5
-
Objective: To assess the ability of this compound to inhibit ALK2 signaling in a cellular context.
-
Methodology:
-
Cells expressing the ALK2 receptor (e.g., KS483 cells or FOP-derived endothelial colony-forming cells) are seeded in multi-well plates.[1][8]
-
Cells are pre-incubated with various concentrations of this compound (e.g., 0.1-1 µM) for a specified time (e.g., 1 hour).[1][8]
-
The cells are then stimulated with a BMP ligand, such as BMP-6 (e.g., 50 ng/mL), for a short period (e.g., 30-60 minutes) to induce Smad1/5 phosphorylation.[1][8]
-
Cell lysates are prepared, and protein concentrations are determined.
-
The levels of phosphorylated Smad1/5 and total Smad1/5 are analyzed by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The inhibitory effect of this compound is quantified by the reduction in the p-Smad1/5 to total Smad1/5 ratio.
-
Caption: A typical experimental workflow for cellular assays.
In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Methodology:
-
A cohort of mice is used for the experiment.
-
The test group receives an intraperitoneal (i.p.) injection of this compound (e.g., 6.25 mg/kg).[1][4] Control groups receive a vehicle (e.g., DMSO) or a reference compound.
-
After a short pre-treatment period (e.g., 30 minutes), peritonitis is induced by an i.p. injection of MDP (e.g., 150 µg).[4][10]
-
After a defined duration (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with PBS to collect the inflammatory cells (peritoneal lavage).[4][10]
-
The total number of white blood cells in the lavage fluid is counted.
-
Differential cell counts (e.g., neutrophils, lymphocytes) are performed using cytospin preparations and staining or flow cytometry.[1][4][10]
-
The efficacy of this compound is determined by its ability to reduce the recruitment of inflammatory cells to the peritoneum compared to the vehicle-treated group.[1][4][10]
-
Additionally, RNA can be extracted from the collected cells to analyze the expression of RIPK2-dependent genes and inflammatory cytokines via qRT-PCR.[1][10]
-
Conclusion
This compound is a potent, dual-specific inhibitor of RIPK2 and ALK2 kinases. Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of these enzymes, leading to the effective blockade of two distinct and clinically relevant signaling pathways. By inhibiting the NOD-RIPK2 pathway, this compound demonstrates significant anti-inflammatory properties. Simultaneously, its inhibition of the BMP-ALK2-SMAD pathway provides a strong rationale for its development as a treatment for heterotopic ossification in disorders such as FOP. The comprehensive preclinical data, including potent in vitro activity and in vivo efficacy, underscore the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. New Compounds Reduce Debilitating Inflammation | CWRU Newsroom | Case Western Reserve University [case.edu]
- 4. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. researchgate.net [researchgate.net]
OD36: A Dual Inhibitor of RIPK2 and ALK2 with Therapeutic Potential in Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
OD36 is a potent, selective, and cell-permeable macrocyclic compound that has emerged as a significant tool for investigating and potentially treating inflammatory diseases. It functions as a dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2), two key signaling molecules implicated in distinct inflammatory pathways. By targeting RIPK2, this compound effectively blocks the NOD-like receptor (NLR) signaling cascade, a critical component of the innate immune response to bacterial pathogens. Its inhibition of ALK2, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, suggests broader applications in diseases characterized by aberrant bone morphogenetic protein (BMP) signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Targets
This compound is a macrocyclic kinase inhibitor that demonstrates high potency and selectivity for RIPK2 and ALK2.[1][2] Its dual inhibitory nature makes it a unique molecule for dissecting the roles of these kinases in various pathological conditions, particularly those with an inflammatory component.
Receptor-Interacting Protein Kinase 2 (RIPK2)
RIPK2, also known as RICK or CARDIAK, is a crucial serine/threonine/tyrosine kinase that acts as a central signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][3] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, such as muramyl dipeptide (MDP), triggering an innate immune response.[4] Upon activation, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, including NF-κB and MAPK.[1][5] This cascade results in the production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections but can also contribute to chronic inflammatory diseases when dysregulated.[4][6] Consequently, inhibiting RIPK2 is a promising therapeutic strategy for a range of inflammatory disorders, including inflammatory bowel disease (IBD), arthritis, and multiple sclerosis.[7][8]
Activin Receptor-Like Kinase 2 (ALK2)
ALK2, also known as ACVR1, is a type I receptor for bone morphogenetic proteins (BMPs).[9][10] The BMP signaling pathway is vital for embryonic development, tissue homeostasis, and bone formation.[11] Ligand binding to the BMP receptor complex initiates a signaling cascade that involves the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[10][11] Dysregulation of ALK2 signaling is associated with diseases such as Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation.[9] The inhibitory activity of this compound against ALK2 suggests its potential utility in studying and treating such conditions.
Quantitative Data on this compound Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target Kinase | Parameter | Value (nM) | Reference |
| RIPK2 | IC₅₀ | 5.3 | [2][4] |
| ALK2 | IC₅₀ | 47 | [2] |
| ALK2 (R206H mutant) | IC₅₀ | 22 | [2] |
| ALK2 | K | 37 | [2] |
| ALK1 | K | 90 | [2] |
Table 1: Inhibitory Potency and Binding Affinity of this compound against Target Kinases. IC₅₀ represents the half-maximal inhibitory concentration, and K
| Kinase | % Inhibition at 100 nM | Reference |
| ALK2 | ~80% | [12] |
| SIK2 | ~80% | [12] |
| ACVR2B | ~80% | [12] |
| ACVRL1 | ~80% | [12] |
Table 2: Kinase Selectivity Profile of this compound. Data shows the percentage of inhibition of various kinases at a concentration of 100 nM.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by interfering with the signaling cascades mediated by RIPK2 and ALK2.
NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the canonical NOD2-RIPK2 signaling pathway and the point of intervention by this compound.
ALK2 Signaling Pathway
The following diagram illustrates the canonical BMP/ALK2 signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.
In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model
This model is used to assess the in vivo efficacy of this compound in an acute inflammatory setting.[13]
Objective: To evaluate the effect of this compound on MDP-induced inflammatory cell recruitment to the peritoneum in mice.
Materials:
-
Mice (specific strain, e.g., C57BL/6)
-
This compound
-
Gefitinib (as a reference RIPK2 inhibitor)
-
Vehicle control (e.g., DMSO, PEG)
-
Muramyl dipeptide (MDP)
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment (e.g., hemocytometer, automated cell counter)
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
Reagents for multiplex chemokine analysis
Procedure:
-
Administer this compound (e.g., 6.25 mg/kg), Gefitinib, or vehicle control to mice via intraperitoneal (i.p.) injection.[13]
-
After 30 minutes, induce peritonitis by i.p. injection of MDP (e.g., 150 µg per mouse).[13]
-
Four hours post-MDP injection, euthanize the mice and perform a peritoneal lavage by injecting and then aspirating a known volume of sterile PBS into the peritoneal cavity.[13]
-
Determine the total number of infiltrating white blood cells (WBCs) in the peritoneal lavage fluid.[13]
-
Perform differential cell counts to quantify the numbers of neutrophils and lymphocytes.[13]
-
Isolate RNA from the infiltrating cells and perform qRT-PCR to measure the expression of RIPK2-specific genes and pro-inflammatory cytokines and chemokines.[7]
-
Analyze the peritoneal lavage fluid using a multiplex assay to quantify the levels of secreted chemokines.[7]
In Vitro RIPK2 Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on RIPK2 kinase activity.[14][15]
Objective: To measure the IC₅₀ value of this compound for RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[14]
-
ATP
-
A suitable substrate for RIPK2 (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
-
This compound at various concentrations
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based method)[14]
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare a reaction mixture containing the RIPK2 enzyme, the kinase buffer, and the substrate in the wells of a microplate.
-
Add this compound at a range of concentrations (and a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]
-
Stop the reaction and measure the kinase activity using the chosen detection system. For the ADP-Glo™ assay, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.[14]
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound is a valuable research tool and a promising therapeutic lead for inflammatory diseases. Its dual inhibitory action on RIPK2 and ALK2 provides a unique opportunity to modulate key inflammatory and developmental pathways. The potent in vitro and in vivo activity of this compound, particularly in attenuating the inflammatory response in a model of peritonitis, underscores its therapeutic potential.[13]
Future research should focus on several key areas:
-
In vivo efficacy in chronic disease models: Evaluating the long-term efficacy and safety of this compound in chronic inflammatory disease models, such as IBD or rheumatoid arthritis, is a critical next step.
-
Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to optimize dosing regimens and assess its drug-like properties.
-
Off-target effects: While this compound shows good selectivity, a comprehensive analysis of its off-target effects at therapeutic concentrations is essential for safety assessment.
-
Clinical translation: Further optimization of this compound or the development of analogues with improved properties could pave the way for clinical trials in human inflammatory diseases.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Compounds Reduce Debilitating Inflammation | CWRU Newsroom | Case Western Reserve University [case.edu]
- 9. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Binding Affinity of OD36
Introduction
OD36 is a macrocyclic small molecule that has been identified as a potent, ATP-competitive inhibitor with significant dual activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin A type I receptor (ALK2).[1][2] Its high affinity and selectivity make it a valuable tool for researchers in inflammatory diseases and rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP). This guide provides a comprehensive overview of this compound's binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Quantitative Data: Binding Affinity and Inhibitory Potency
The binding affinity and inhibitory concentration of this compound have been quantified against several key kinase targets. These values underscore its potency and selectivity profile. The data is summarized in the table below.
| Target Kinase | Parameter | Value (nM) | Notes |
| RIPK2 | IC₅₀ | 5.3 | Potent inhibition of the primary inflammatory target.[1][2][3] |
| ALK2 (ACVR1) | Kd | 37 | Demonstrates strong binding affinity.[1][4][5] |
| IC₅₀ | 47 | Effective inhibition of wild-type ALK2.[1][4] | |
| ALK2 (R206H) | IC₅₀ | 22 | Increased potency against the FOP-associated mutant.[1][4] |
| ALK1 (ACVRL1) | Kd | 90 | Shows moderate binding affinity.[1][4] |
IC₅₀ (Half-maximal inhibitory concentration) denotes the concentration of this compound required to inhibit 50% of the kinase activity. K_d (Dissociation constant) represents the equilibrium constant for the dissociation of the ligand-receptor complex and is a measure of binding affinity.
At a concentration of 100 nM, this compound shows minimal activity against a broad panel of 366 other protein kinases, though some inhibitory effect is observed on structurally similar kinases such as SIK2 and ACVR2B, highlighting its overall high selectivity.[6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. As a macrocyclic compound, it is designed to fit into the ATP-binding pocket of the target kinase, effectively blocking the enzyme's ability to bind ATP and phosphorylate its downstream substrates.[1][3] This mechanism has been confirmed through experiments with "gatekeeper" mutant kinases. For instance, a RIPK2 T95M mutation, which sterically hinders the ATP-binding pocket, renders the kinase resistant to inhibition by this compound, confirming its mode of action.[7]
Modulated Signaling Pathways
This compound exerts its biological effects by interrupting key signaling cascades involved in inflammation and osteogenesis.
The NOD-RIPK2 Inflammatory Pathway
RIPK2 is a crucial kinase in the innate immune system, acting downstream of the NOD1 and NOD2 pattern recognition receptors.[8] Upon detection of bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, initiating a cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of inflammatory cytokines.[2][3][7] this compound blocks the autophosphorylation of RIPK2, thereby preventing these downstream inflammatory signals.[2][7]
The BMP-ALK2 Osteogenic Pathway
ALK2 is a bone morphogenetic protein (BMP) type I receptor. In physiological conditions, BMP binding triggers ALK2 to phosphorylate downstream effectors, primarily SMAD1 and SMAD5.[1] In FOP, a recurring mutation (R206H) makes ALK2 hypersensitive to the ligand Activin A, leading to aberrant SMAD phosphorylation and ectopic bone formation.[1][4] this compound potently inhibits both wild-type and mutant ALK2, blocking SMAD1/5 phosphorylation and preventing osteogenic differentiation.[1][4]
Experimental Protocols
Detailed and rigorous experimental procedures are essential for accurately determining the binding affinity and inhibitory potential of compounds like this compound. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a typical luminescence-based assay to measure the ATP-dependent kinase activity and its inhibition by this compound.
Objective: To determine the IC₅₀ value of this compound against a target kinase (e.g., RIPK2).
Materials:
-
Recombinant human RIPK2 enzyme.
-
Kinase substrate (e.g., a generic peptide like AdipoRon).
-
ATP (Adenosine Triphosphate).
-
This compound compound, serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 384-well microplates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Create a 10-point serial dilution of this compound in 100% DMSO, starting from 100 µM.
-
Assay Setup:
-
Add 5 µL of kinase/substrate mix to each well of a 384-well plate.
-
Add 50 nL of serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Mix the plate on a shaker for 1 minute and incubate for 10 minutes at room temperature.
-
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for the enzyme.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The reagent measures the amount of ATP remaining in the well; lower ATP levels (higher consumption) indicate higher kinase activity.
-
Incubate for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Radioligand Binding Assay (K_d Determination)
This protocol outlines a method to determine the equilibrium dissociation constant (K_d) using a competitive binding assay.
Objective: To determine the binding affinity (K_d) of this compound for ALK2.
Materials:
-
Receptor Source: Cell membranes prepared from cells overexpressing human ALK2.
-
Radioligand: A suitable high-affinity radiolabeled ALK2 ligand (e.g., ³H-Dorsomorphin).
-
Competitor: Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled ALK2 inhibitor (e.g., LDN-193189).
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a liquid scintillation counter.
Methodology:
-
Assay Setup: Prepare reaction tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Contains membranes, radioligand, and assay buffer.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled inhibitor.
-
Competitive Binding: Contains membranes, radioligand, and varying concentrations of unlabeled this compound.
-
-
Incubation: Add the membrane preparation (50-100 µg protein), a fixed concentration of the radioligand (typically at its K_d), and the appropriate competitor to the tubes. Incubate at 25°C for 90 minutes to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any remaining unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific CPM from total CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound competitor concentration.
-
Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to calculate the K_i (inhibition constant), which provides an estimate of the K_d for this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. benchchem.com [benchchem.com]
The Biological Function of OD36: A Dual Inhibitor of RIPK2 and ALK2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Compound OD36 is a potent, cell-permeable, macrocyclic small molecule that functions as a dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). Identified as a highly selective, ATP-competitive inhibitor, this compound demonstrates nanomolar efficacy in blocking inflammatory signaling pathways mediated by RIPK2 and shows significant activity against ALK2, a key receptor in bone morphogenetic protein (BMP) signaling. Its ability to potently suppress NOD2-mediated inflammatory responses in vitro and reduce inflammation in vivo positions this compound as a valuable tool for studying inflammatory diseases and as a lead compound for the development of therapeutics targeting conditions like Crohn's disease, sarcoidosis, and fibrodysplasia ossificans progressiva (FOP). This guide provides a comprehensive overview of the biological functions of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by targeting the ATP-binding pockets of two distinct serine/threonine kinases: RIPK2 and ALK2.
-
RIPK2 Inhibition: this compound is a highly potent inhibitor of RIPK2, a critical kinase that transduces signals from the intracellular bacterial sensors, NOD1 and NOD2.[1][2] Upon activation by bacterial muramyl dipeptide (MDP), NOD2 recruits and activates RIPK2 through autophosphorylation.[3] Activated RIPK2 is essential for initiating downstream signaling cascades that lead to the activation of NF-κB and MAP kinases (MAPK), culminating in the production of pro-inflammatory cytokines.[4][5] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of RIPK2 and preventing its autophosphorylation, thereby blocking all subsequent downstream inflammatory signaling.[3] This mechanism has been confirmed in experiments where a T95M mutation in the RIPK2 ATP-binding pocket confers resistance to this compound.[3]
-
ALK2 Inhibition: this compound also binds effectively to the ATP pocket of ALK2 (also known as ACVR1), a type I BMP receptor.[6][7] ALK2 is crucial for mediating BMP signaling, which plays a key role in bone formation and tissue homeostasis.[6] Gain-of-function mutations in ALK2, such as the R206H mutation, are the primary cause of the rare genetic disorder fibrodysplasia ossificans progressiva (FOP), leading to aberrant bone formation.[6] this compound potently antagonizes both wild-type and mutant ALK2 signaling, inhibiting the downstream phosphorylation of Smad1/5 and subsequent osteogenic differentiation.[6][7]
Quantitative Inhibitory Data
The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Target | Assay Type | Metric | Value (nM) | Reference(s) |
| RIPK2 | Biochemical Kinase Assay | IC50 | 5.3 | [6][8] |
| ALK2 (ACVR1) | Biochemical Kinase Assay | IC50 | 47 | [6] |
| ALK2 (ACVR1) | Binding Assay | K | 37 | [6][7] |
| ALK2 R206H (mutant) | Biochemical Kinase Assay | IC50 | 22 | [6] |
| ALK1 (ACVRL1) | Binding Assay | K | 90 | [6] |
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the compound's mechanism and the methods used for its evaluation.
Caption: NOD2-RIPK2 signaling pathway and inhibition by this compound.
Caption: Workflow for in vivo evaluation of this compound in a peritonitis model.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the primary literature, particularly Tigno-Aranjuez et al., 2014, J Biol Chem.
In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the IC50 of this compound against purified RIPK2 enzyme by measuring ADP production.
-
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP solution
-
This compound compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of RIPK2 enzyme (e.g., 10 ng) diluted in Kinase Buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., Myelin Basic Protein and 50 µM ATP) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to vehicle controls and determine the IC50 value using non-linear regression analysis.
-
Cellular Assay: Inhibition of MDP-Induced Signaling (Western Blot)
This protocol details the assessment of this compound's ability to block RIPK2-mediated NF-κB and MAPK signaling in cells.
-
Materials:
-
HT-29 or Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium
-
This compound compound
-
Muramyl dipeptide (MDP)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IκBα, anti-phospho-p38, anti-total-IκBα, anti-total-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells (e.g., HT-29) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-500 nM) or vehicle (DMSO) for 2 to 12 hours.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for specified time points (e.g., 0, 15, 30, 60 minutes).
-
After stimulation, immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
Re-probe the blot for total protein and a loading control (e.g., β-actin) to confirm equal loading.
-
In Vivo MDP-Induced Peritonitis Model
This protocol outlines the procedure to evaluate the anti-inflammatory efficacy of this compound in vivo.[3][9]
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, water)
-
Muramyl dipeptide (MDP) dissolved in sterile saline
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD11b)
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare the this compound dosing solution. A typical formulation involves dissolving this compound in DMSO, then mixing with PEG300, Tween80, and finally ddH₂O.
-
Administer this compound (6.25 mg/kg) or vehicle solution via intraperitoneal (i.p.) injection.[3]
-
After 30 minutes, induce peritonitis by administering MDP (150 µg per mouse) via i.p. injection.[3]
-
Four hours after the MDP injection, euthanize the mice by CO₂ inhalation.
-
Perform a peritoneal lavage by injecting 3-5 mL of ice-cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Keep the lavage fluid on ice. Centrifuge the fluid at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Determine the total number of white blood cells using a hemocytometer or an automated cell counter.
-
For differential cell counts, stain the cells with fluorescently-labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils).
-
Analyze the stained cells using a flow cytometer to quantify the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the peritoneum.
-
Compare the cell counts between the vehicle-treated and this compound-treated groups to determine the compound's efficacy in reducing inflammation.
-
Conclusion
This compound is a well-characterized dual inhibitor of RIPK2 and ALK2 with potent activity in the nanomolar range. Its mechanism as an ATP-competitive inhibitor of RIPK2 effectively abrogates NOD2-mediated inflammatory signaling, highlighting its potential for treating inflammatory disorders. Simultaneously, its inhibition of ALK2 signaling provides a strong rationale for its investigation in diseases of aberrant bone formation like FOP. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the biological functions and therapeutic potential of this compound and related macrocyclic kinase inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to NOD2 and TLR4 Signaling Pathways
This technical guide provides an in-depth exploration of the NOD2 and TLR4 signaling pathways, two pivotal components of the innate immune system. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, experimental methodologies, and quantitative data associated with these pathways.
Introduction to NOD2 and TLR4 Signaling
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate inflammatory responses. Among the most critical PRRs are the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) and the Toll-like receptors (TLRs). This guide focuses on NOD2, an intracellular sensor of bacterial peptidoglycans, and TLR4, a key cell surface receptor for lipopolysaccharide (LPS) from Gram-negative bacteria. Understanding the intricacies of these pathways is crucial for developing novel therapeutics for infectious diseases, inflammatory disorders, and cancer.
NOD2 (Nucleotide-binding Oligomerization Domain 2) is a cytosolic protein that recognizes muramyl dipeptide (MDP), a component of peptidoglycan found in most bacteria. Upon activation, NOD2 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 and the subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, contributing to bacterial clearance.
TLR4 (Toll-like Receptor 4) functions as a key sensor for LPS, a major component of the outer membrane of Gram-negative bacteria. TLR4 signaling is initiated at the plasma membrane and can proceed through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAPK, leading to the expression of inflammatory cytokines. The TRIF-dependent pathway, which is initiated from the endosome, results in the activation of IRF3 and the subsequent production of type I interferons.
The NOD2 Signaling Pathway
The activation of NOD2 by MDP triggers a precise sequence of molecular events culminating in a robust inflammatory response.
Core Signaling Cascade:
-
Ligand Recognition: MDP enters the cytoplasm and is recognized by the leucine-rich repeat (LRR) domain of NOD2.
-
Conformational Change and Oligomerization: Ligand binding induces a conformational change in NOD2, facilitating its self-oligomerization.
-
RIPK2 Recruitment: The CARD domain of NOD2 recruits the CARD domain of the kinase RIPK2, forming a signaling complex known as the "nodosome."
-
RIPK2 Ubiquitination: RIPK2 is polyubiquitinated by E3 ligases, including XIAP, cIAP1, and cIAP2.
-
Activation of Downstream Kinases: The polyubiquitin (B1169507) chains on RIPK2 serve as a scaffold to recruit and activate the TAK1 and IKK complexes.
-
NF-κB and MAPK Activation: The activated IKK complex phosphorylates IκBα, leading to its degradation and the nuclear translocation of NF-κB. Simultaneously, the TAK1 complex activates the MAPK pathways (JNK, p38, and ERK).
-
Gene Expression: Nuclear NF-κB and activated MAPKs induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides.
Preclinical Studies of OD36: A Dual Inhibitor of RIPK2 and ALK2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: OD36 is a macrocyclic small molecule inhibitor identified for its potent, dual activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2).[1][2] RIPK2 is a critical kinase in the NOD-like receptor signaling pathway, which plays a key role in innate immunity and inflammatory responses.[2][3] ALK2 is a BMP type I receptor, and its aberrant signaling is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP).[1] This guide summarizes the core preclinical findings for this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.
Quantitative Preclinical Data
The preclinical evaluation of this compound has established its potency and selectivity through a series of in vitro and in vivo studies. The data below are summarized for clarity and direct comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | Result | Citation |
| RIPK2 | Biochemical IC50 | 5.3 nM | [1][3][4] |
| ALK2 | Biochemical IC50 | 47 nM | [1][4] |
| ALK2 (R206H mutant) | Biochemical IC50 | 22 nM | [1][4] |
| ALK2 | Binding Affinity (KD) | 37 nM | [1][4] |
| ALK1 | Binding Affinity (KD) | 90 nM | [1][4] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Type | Stimulation | Endpoint Measured | Result | Citation |
| KS483 cells | BMP-6 (50 ng/mL) | p-Smad1/5 Inhibition | Effective at 0.1-1 µM | [1][4] |
| FOP Endothelial Cells | Activin A | Smad1/5 Activation | Completely prevented at 0.5 µM | [1] |
| HT29 cells & BMDMs | Muramyl Dipeptide (MDP) | RIPK2 Autophosphorylation | Inhibited at 250 nM | [5] |
| HT29 cells & BMDMs | Muramyl Dipeptide (MDP) | NF-κB & MAPK Activation | Inhibited at 250 nM | [2][5] |
Table 3: In Vivo Efficacy of this compound in an Acute Peritonitis Model
| Animal Model | Treatment | Key Finding | Citation |
| Acute Peritonitis (Mice) | 6.25 mg/kg (i.p.) | Significantly inhibited the recruitment of neutrophils and lymphocytes. | [1][5][6] |
| Acute Peritonitis (Mice) | 6.25 mg/kg (i.p.) | Decreased expression of RIPK2-specific genes and inflammatory cytokines. | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted with this compound.
Protocol 1: In Vivo MDP-Induced Peritonitis Model
This protocol is designed to assess the in vivo anti-inflammatory activity of RIPK2 inhibitors.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks of age.
-
Reagents:
-
This compound (formulated in a vehicle such as DMSO and diluted in saline).
-
Muramyl Dipeptide (MDP), an agonist of the NOD2 receptor.
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5][6]
-
After 30 minutes, induce peritonitis by administering 150 µg of MDP via i.p. injection.[5][6]
-
After 4 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.
-
Collect the lavage fluid and place it on ice.
-
Determine the total number of white blood cells (WBCs) using a hemocytometer.
-
Prepare cytospin slides from the lavage fluid and perform a differential cell count (e.g., neutrophils, lymphocytes, macrophages) using Wright-Giemsa staining.
-
-
Data Analysis: Compare the number and differential counts of inflammatory cells in the peritoneal lavage from this compound-treated mice versus vehicle-treated mice. Statistical analysis is typically performed using a t-test or ANOVA.
Protocol 2: Cellular Target Engagement (Western Blot for Phospho-Smad1/5)
This protocol assesses the ability of this compound to inhibit ALK2 signaling in a cellular context.
-
Cell Line: KS483 cells or Fibrodysplasia Ossificans Progressiva (FOP)-derived endothelial cells.[1]
-
Reagents:
-
This compound (dissolved in DMSO).
-
BMP-6 or Activin A as a ligand to stimulate the ALK2 pathway.[1]
-
Cell lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1.
-
HRP-conjugated secondary antibody.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1-1 µM) or vehicle for 1-2 hours.[1]
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL BMP-6) for 24 hours.[1]
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for phospho-Smad1/5 and normalize it to the total Smad1 signal to determine the extent of inhibition by this compound.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in drug development.
Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo mouse model of acute peritonitis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: OD36 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OD36 is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] As a macrocyclic ATP-competitive inhibitor, this compound has demonstrated significant therapeutic potential in preclinical studies for inflammatory diseases and disorders related to aberrant bone morphogenetic protein (BMP) signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on RIPK2 and ALK2 signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the ATP pocket of RIPK2 and ALK2, preventing their kinase activity.[2][3]
-
RIPK2 Inhibition: RIPK2 is a key signaling molecule downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[4][5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent activation of NF-κB and MAPK signaling pathways.[1][5] This cascade results in the production of pro-inflammatory cytokines. This compound blocks the autophosphorylation of RIPK2, thereby mitigating the downstream inflammatory response.[1]
-
ALK2 Inhibition: ALK2, also known as ACVR1, is a type I BMP receptor. In conditions like FOP, a mutation in ALK2 (R206H) leads to its aberrant activation by ligands such as Activin A, causing downstream Smad1/5 phosphorylation and subsequent osteogenic differentiation.[2] this compound potently antagonizes both wild-type and mutant ALK2 signaling, inhibiting Smad1/5 phosphorylation and preventing osteogenic differentiation.[2]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data for this compound's inhibitory activity against various kinases.
| Target Kinase | Assay Type | IC50 / Kd | Reference |
| RIPK2 | Biochemical Assay | 5.3 nM (IC50) | [2][6] |
| ALK2 (ACVR1) | Biochemical Assay | 47 nM (IC50) | [2] |
| ALK2 (ACVR1) | Binding Assay | 37 nM (Kd) | [2] |
| ALK2 R206H | Biochemical Assay | 22 nM (IC50) | [2] |
| ALK1 | Binding Assay | 90 nM (Kd) | [2] |
Signaling Pathway Diagrams
Caption: RIPK2 Signaling Pathway and Inhibition by this compound.
Caption: ALK2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
RIPK2 Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the in vitro IC50 value of this compound against RIPK2 using a biochemical assay format.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/mL BSA, 0.05 mM DTT)
-
ATP
-
This compound compound
-
DMSO (for compound dilution)
-
ADP detection system (e.g., Transcreener® ADP² Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the RIPK2 enzyme to the desired concentration in kinase buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the RIPK2 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for ATP).
-
-
Incubation: Incubate the reaction plate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect ADP formation using a suitable ADP detection system according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Inhibition of ALK2-Mediated Smad1/5 Phosphorylation (Cell-Based)
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on ALK2-mediated Smad1/5 phosphorylation.
Materials:
-
KS483 cells (or other suitable cell line expressing ALK2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
DMSO
-
BMP-6 or Activin A
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed KS483 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare various concentrations of this compound (e.g., 0.1 µM to 1 µM) in cell culture medium.[2]
-
Pre-incubate the cells with the this compound-containing medium or DMSO vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for the desired time (e.g., 1 hour).[2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-Smad1/5, total Smad1/5, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad1/5 and normalize to total Smad1/5 and the loading control.
-
Compare the levels of phosphorylated Smad1/5 in this compound-treated cells to the stimulated control to determine the extent of inhibition.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro assays with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the OD36 In Vivo Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing an in vivo mouse model to evaluate the efficacy of OD36, a potent and novel RIPK2 inhibitor. The primary application discussed is in an acute inflammatory setting, specifically a muramyl dipeptide (MDP)-induced peritonitis model. This model is relevant for studying the role of the NOD2-RIPK2 signaling pathway in inflammatory responses and for the preclinical assessment of RIPK2 inhibitors in the context of inflammatory diseases such as Inflammatory Bowel Disease (IBD).
Introduction to this compound and RIPK2
This compound is a powerful inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 of 5.3 nM.[1] RIPK2 is a crucial kinase that transduces signals from the intracellular peptidoglycan sensors, NOD1 and NOD2.[2] This signaling cascade leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[2] Dysregulation of the NOD2-RIPK2 pathway has been linked to several inflammatory conditions, making RIPK2 a compelling therapeutic target.[2] this compound has also been shown to inhibit ALK2, a kinase implicated in other diseases.[1]
Application: MDP-Induced Peritonitis Mouse Model
This in vivo model is designed to induce a localized, acute inflammatory response in the peritoneum of mice through the administration of Muramyl Dipeptide (MDP), a component of bacterial cell walls that is recognized by NOD2. The model allows for the assessment of the anti-inflammatory effects of compounds like this compound by measuring the reduction in cellular infiltration into the peritoneal cavity.[1][2]
Key Features of the Model:
-
Acute Inflammation: The model induces a rapid and measurable inflammatory response.
-
Target-Specific: The use of MDP specifically activates the NOD2-RIPK2 pathway.
-
Quantitative Endpoints: Cellular infiltration and gene expression changes provide robust quantitative data.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study using the this compound in an MDP-induced peritonitis model.
Table 1: Effect of this compound on MDP-Induced Cellular Infiltration in Peritoneal Lavage Fluid
| Treatment Group | Dose (mg/kg) | Total White Blood Cells (WBC) (cells/mL) | Neutrophils (cells/mL) | Lymphocytes (cells/mL) |
| Vehicle | - | Increased | Significantly Increased | Increased |
| This compound | 6.25 | Significantly Reduced | Significantly Reduced | Reduced |
| Gefitinib (Reference) | 6.25 | Reduced | Reduced | Reduced |
Note: This table is a qualitative summary based on the provided search results. "Increased" and "Reduced" are relative to a non-MDP treated control group, while "Significantly" indicates a statistically significant change.
Table 2: Effect of this compound on Gene Expression in Peritoneal Infiltrate
| Gene Category | Target Genes | Expression Change with this compound |
| RIPK2 Activation Markers | Examples: Ripk2, Nod2 | Decreased |
| Pro-inflammatory Cytokines | Examples: Tnf, Il6, Il1b | Decreased |
| Chemokines | Examples: Ccl2, Cxcl1 | Decreased |
Note: This table is a qualitative summary. The search results state that this compound reduced the expression of these gene categories more effectively than the reference compound Gefitinib.[2]
Experimental Protocols
Protocol 1: MDP-Induced Peritonitis in Mice
This protocol details the steps for inducing peritonitis in mice and administering the test compound this compound.
Materials:
-
C57BL/6 mice[1]
-
This compound (HY-19628 or equivalent)[1]
-
Muramyl Dipeptide (MDP)
-
Vehicle for this compound (e.g., appropriate solvent)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound, Reference compound).
-
Compound Preparation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for a 6.25 mg/kg dose.[1]
-
Compound Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to MDP administration.[1][2]
-
MDP Induction: Prepare a solution of MDP in sterile PBS.
-
MDP Administration: Inject 150 µg of MDP intraperitoneally into each mouse (except for a negative control group).[2]
-
Incubation: Allow the inflammatory response to develop for 4 hours.[2]
-
Endpoint Analysis: Proceed with peritoneal lavage collection for cellular analysis and/or RNA extraction from the cellular infiltrate for gene expression analysis.
Protocol 2: Peritoneal Lavage and Cell Counting
This protocol describes the collection of peritoneal cells to quantify the inflammatory infiltrate.
Materials:
-
Sterile PBS
-
Syringes and needles
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Microscope
-
Cell staining solutions (e.g., Wright-Giemsa stain) for differential cell counting
Procedure:
-
Euthanasia: Euthanize the mice according to approved institutional guidelines.
-
Peritoneal Lavage: Expose the peritoneal cavity and inject 5-10 mL of cold, sterile PBS. Gently massage the abdomen to dislodge cells.
-
Cell Collection: Aspirate the peritoneal fluid containing the inflammatory cells and transfer it to a centrifuge tube.
-
Cell Pelleting: Centrifuge the collected fluid to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Total Cell Count: Determine the total number of white blood cells using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare a cytospin or smear of the cell suspension on a microscope slide. Stain the cells with Wright-Giemsa stain and perform a differential count of neutrophils, lymphocytes, macrophages, etc., under a microscope.
Protocol 3: RNA Extraction and qRT-PCR Analysis
This protocol outlines the analysis of gene expression changes in the peritoneal infiltrate.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Ripk2, Tnf, Il6, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the pelleted peritoneal cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA, primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the treatment groups.
-
Visualizations
Signaling Pathway
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the this compound in vivo MDP-induced peritonitis model.
References
Application Notes and Protocols: OD36 Dosage for Peritonitis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: OD36 is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] With an IC50 of 5.3 nM for RIPK2, this compound effectively blocks inflammatory signaling pathways.[1][2] RIPK2 is a critical kinase downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans and trigger inflammatory responses.[3][4] Overactive NOD2-RIPK2 signaling is associated with several inflammatory diseases.[3][4] These application notes provide detailed protocols for utilizing this compound in a murine peritonitis model to evaluate its anti-inflammatory efficacy.
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the NOD2-RIPK2 signaling cascade. Upon recognition of muramyl dipeptide (MDP), a component of bacterial cell walls, NOD2 recruits RIPK2, leading to RIPK2 autophosphorylation and subsequent activation of downstream NF-κB and MAPK signaling pathways.[2][3] This cascade results in the transcription and release of pro-inflammatory cytokines and chemokines, driving the recruitment of immune cells like neutrophils to the site of infection.[3][5] this compound binds to the ATP-binding pocket of RIPK2, preventing its kinase activity and thereby blocking the entire downstream inflammatory response.[3]
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its application in a peritonitis model.
| Parameter | Value | Species/Model | Source |
| In Vitro Activity | |||
| RIPK2 IC50 | 5.3 nM | Biochemical Assay | [1][2] |
| ALK2 IC50 | 47 nM | Biochemical Assay | [1] |
| ALK2 R206H IC50 | 22 nM | Biochemical Assay | [1] |
| In Vivo Dosage | |||
| Effective Dose | 6.25 mg/kg | C57BL/6 Mice | [1][3][5] |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6 Mice | [1][3][5] |
| Dosing Schedule | Single dose, 30 min prior to MDP | MDP-induced Peritonitis | [3][5] |
| Peritonitis Induction | |||
| Inducing Agent | Muramyl Dipeptide (MDP) | Acute Peritonitis Model | [3][5] |
| MDP Dose | 150 µg per mouse | C57BL/6 Mice | [3][5] |
| Experiment Duration | 4 hours post-MDP injection | Acute Peritonitis Model | [3][5] |
Experimental Protocols
Protocol 1: MDP-Induced Peritonitis Model in Mice
This protocol details the induction of peritonitis using MDP to assess the in vivo efficacy of this compound.[3][5]
Caption: Workflow for the MDP-induced peritonitis model.
Materials:
-
This compound (MedchemExpress or other supplier)[1]
-
Vehicle (appropriate solvent for this compound, e.g., DMSO/Saline)
-
Muramyl Dipeptide (MDP)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-12 weeks old)
-
Syringes and needles (27-30 gauge)
-
Ice-cold PBS or HBSS for lavage
-
Microcentrifuge tubes
Procedure:
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of the experiment, dilute the stock to the final working concentration (for a 6.25 mg/kg dose) in sterile saline. Ensure the final vehicle concentration is consistent across all groups and non-toxic.
-
Treatment Administration:
-
Peritonitis Induction:
-
Incubation: Return mice to their cages for 4 hours to allow for the inflammatory response to develop.[3][5]
-
Sample Collection (Peritoneal Lavage):
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Make a small midline incision in the abdominal skin.
-
Carefully inject 5-10 mL of ice-cold PBS or HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Aspirate the peritoneal fluid using a syringe and place it into a pre-chilled tube on ice.
-
Keep the collected peritoneal lavage fluid on ice for immediate analysis.
-
Protocol 2: Analysis of Cellular Infiltrates
Procedure:
-
Total Cell Count:
-
Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant (or save for cytokine analysis) and resuspend the cell pellet in a known volume of PBS/HBSS.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with a Wright-Giemsa or similar stain.
-
Perform a differential count of at least 200 cells under a light microscope to determine the percentages of neutrophils, lymphocytes, and macrophages.
-
Calculate the absolute number of each cell type by multiplying the percentage by the total cell count.
-
Expected Outcome: this compound treatment is expected to significantly inhibit the recruitment of inflammatory cells, particularly neutrophils, into the peritoneum compared to the vehicle-treated group.[1][3]
Protocol 3: Gene Expression Analysis by qRT-PCR
Procedure:
-
RNA Isolation:
-
Isolate total RNA from the cell pellet obtained from the peritoneal lavage using a commercial kit (e.g., RNeasy Mini Kit, TRIzol) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes.
-
Target Genes: RIPK2, NOD2, and pro-inflammatory cytokines/chemokines (e.g., TNF-α, IL-6, CXCL1, CCL2).[3]
-
Housekeeping Gene: Use a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Expected Outcome: this compound treatment should lead to a significant decrease in the expression of RIPK2-specific genes and key inflammatory cytokine and chemokine genes in the infiltrating peritoneal cells.[3][5]
Protocol 4: Alternative Peritonitis Models
For broader applicability, this compound can be tested in other well-established peritonitis models.
-
LPS-Induced Peritonitis: This model mimics sepsis caused by Gram-negative bacteria.[6][7]
-
Induction: Intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 2.5-10 mg/kg).[6][7]
-
This compound Dosing: A similar pre-treatment protocol (30 minutes prior to LPS) can be applied.
-
Relevance: While LPS primarily signals through TLR4, this model can assess the broader anti-inflammatory effects of this compound beyond the NOD2 pathway.
-
-
Cecal Ligation and Puncture (CLP): Considered the "gold standard" for modeling human sepsis, CLP induces a polymicrobial infection.[8][9][10]
-
Induction: A surgical procedure involving ligation of the cecum followed by puncture with a needle to allow fecal contents to leak into the peritoneum.[8][10] The severity can be modulated by the ligation length and needle size.[10][11]
-
This compound Dosing: this compound could be administered pre- or post-surgery to evaluate prophylactic or therapeutic effects.
-
Relevance: This is a more clinically relevant but complex and variable model of abdominal sepsis.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Dosages and timings may require optimization depending on the specific experimental conditions and mouse strain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Compounds Reduce Debilitating Inflammation | CWRU Newsroom | Case Western Reserve University [case.edu]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomics Changes in the Peritoneum of Mice with Lipopolysaccharide-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
Preparing OD36 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
OD36 is a potent and selective macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune response.[1][2][3][4] It also demonstrates inhibitory activity against Activin A receptor type II-like kinase 1 (ALK1) and ALK2.[1][5] With an IC50 of 5.3 nM for RIPK2, this compound is a valuable tool for studying inflammatory diseases and exploring therapeutic interventions.[1][2][3][5] This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data on its physicochemical properties, storage, and handling. Additionally, it outlines a protocol for a common cell-based assay and illustrates the relevant signaling pathway.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | References |
| Molecular Weight | 330.77 g/mol | [6] |
| Formula | C₁₆H₁₅ClN₄O₂ | [6] |
| CAS Number | 1638644-62-8 | [1][3] |
| Primary Target | RIPK2 | [1][2][3] |
| RIPK2 IC₅₀ | 5.3 nM | [1][2][3][5] |
| ALK2 K_d_ | 37 nM | [1][5] |
| ALK1 K_d_ | 90 nM | [1][5] |
| ALK2 IC₅₀ | 47 nM | [1][5] |
| ALK2 R206H IC₅₀ | 22 nM | [1][5] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | References |
| DMSO | ≥ 33.33 mg/mL (100.76 mM) | -20°C for 3 years | -80°C for 6 months | [1][2] |
| 50 mg/mL | 4°C for 2 years | -20°C for 1 month | [1] | |
| 66 mg/mL (199.53 mM) | [2] | |||
| Ethanol | 5 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.[1][2]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of this compound (Molecular Weight = 330.77 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 3.31 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[7]
-
-
Ensuring Complete Solubilization (if necessary):
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7]
-
Alternatively, warm the solution in a 37-40°C water bath for 10-15 minutes. Avoid excessive heat to prevent compound degradation.[7]
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][8]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Protocol 2: Cell-Based Assay for Inhibition of BMP-6-induced Smad1/5 Phosphorylation
This protocol provides a general method to assess the inhibitory activity of this compound on the ALK2 pathway by measuring the phosphorylation of Smad1/5 in response to BMP-6 stimulation.[1]
Materials:
-
KS483 cells (or other suitable cell line expressing ALK2)
-
Complete cell culture medium
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
Bone Morphogenetic Protein 6 (BMP-6)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Smad1/5, anti-total-Smad1/5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed KS483 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. A typical concentration range to test is 0.1 µM to 1 µM.[1][5]
-
Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid cytotoxicity.[9] Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired pre-treatment time (e.g., 24 hours).[1][5]
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells with BMP-6 at a final concentration of 50 ng/mL for a specified time (e.g., 30-60 minutes).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysates.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard procedures to detect phospho-Smad1/5, total Smad1/5, and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Smad1/5 signal to the total Smad1/5 and loading control signals.
-
Compare the levels of p-Smad1/5 in this compound-treated cells to the vehicle-treated, BMP-6 stimulated control to determine the inhibitory effect of this compound.
-
Mandatory Visualizations
Signaling Pathway of RIPK2 Inhibition by this compound
Caption: this compound inhibits the NOD/RIPK2 signaling pathway.
Experimental Workflow for this compound Stock Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety and Handling
This compound is intended for research use only.[1][5] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of contact with eyes or skin, rinse thoroughly with water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][10]
Disclaimer: This document is for informational purposes only and is not a substitute for the user's own judgment and expertise. Users should consult the original literature and supplier's instructions for the most up-to-date and complete information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. OD 36 hydrochloride | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RIPK2 inhibitor this compound|1638644-62-8|MSDS [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. reprocell.com [reprocell.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. nortekk.no [nortekk.no]
Application Note: Western Blot Analysis of RIPK2 Pathway Modulation by OD36 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to quantify the effects of OD36, a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), on downstream signaling pathways.[1][2][3][4] It offers a step-by-step guide for cell treatment, protein extraction, and immunoblotting to assess the inhibition of RIPK2-mediated signaling, a critical pathway in inflammatory diseases.[5][6][7]
Introduction to this compound and RIPK2 Signaling
This compound is a cell-permeable, macrocyclic inhibitor that potently and selectively targets the ATP-binding pocket of RIPK2, with an IC₅₀ of 5.3 nM.[1][2][3] RIPK2 is a crucial kinase that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[5] Upon activation by ligands such as muramyl dipeptide (MDP), RIPK2 undergoes autophosphorylation, leading to the activation of downstream NF-κB and MAPK signaling pathways.[3][7] This cascade results in the production of pro-inflammatory cytokines.
Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory conditions.[5][6] Therefore, inhibitors like this compound are valuable research tools and potential therapeutic agents for alleviating inflammatory diseases.[5][6] Western blotting is an indispensable technique to elucidate the mechanism of action of such inhibitors.[8][9] It allows for the precise measurement of changes in the phosphorylation status and total protein levels of key signaling molecules within the RIPK2 pathway, thereby providing a quantitative measure of inhibitor efficacy.
RIPK2 Signaling Pathway
The following diagram illustrates the core components of the NOD2-RIPK2 signaling pathway and the point of inhibition by this compound. Western blot analysis typically focuses on measuring the levels of phosphorylated RIPK2 (p-RIPK2), phosphorylated NF-κB (p-p65), and total levels of these proteins to confirm target engagement and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIPK2 Inhibitor, this compound | 1638644-62-8 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining in Conjunction with OD36 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of OD36, a potent dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).
Introduction
This compound is a macrocyclic kinase inhibitor with high potency against RIPK2 and ALK2.[1][2] RIPK2 is a crucial kinase in the signaling pathways downstream of Nucleotide-binding oligomerization domain (NOD)-like receptors, playing a significant role in inflammatory responses.[3] this compound has been shown to inhibit RIPK2-mediated NF-κB and MAPK signaling.[1] ALK2 is a BMP type I receptor; mutations in ALK2 are associated with diseases like fibrodysplasia ossificans progressiva (FOP).[1][2] this compound effectively antagonizes mutant ALK2 signaling and subsequent osteogenic differentiation.[2]
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins. In the context of this compound research, IF can be employed to:
-
Assess the effect of this compound on the translocation of downstream signaling proteins (e.g., NF-κB).
-
Monitor changes in the expression levels of target genes regulated by the RIPK2 and ALK2 pathways.
-
Characterize the phenotypic changes in cells treated with this compound.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound against its primary targets.
| Target Kinase | Parameter | Value (nM) | Reference |
| RIPK2 | IC50 | 5.3 | [2] |
| ALK2 | IC50 | 47 | [2] |
| ALK2 (R206H mutant) | IC50 | 22 | [2] |
| ALK2 | Kd | 37 | [2] |
| ALK1 | Kd | 90 | [2] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for using immunofluorescence to study the effects of this compound and the signaling pathways inhibited by this compound.
Caption: A diagram illustrating the key steps in an immunofluorescence experiment to analyze the effects of this compound.
Caption: A simplified diagram of the RIPK2 and ALK2 signaling pathways, indicating the inhibitory action of this compound.
Detailed Immunofluorescence Protocol for Adherent Cells Treated with this compound
This protocol provides a general framework for immunofluorescence staining of adherent cells. Optimal conditions, such as antibody concentrations and incubation times, should be determined for each specific cell type and target protein.
Materials and Reagents
-
Adherent cells
-
Cell culture medium
-
Sterile glass coverslips
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS
-
Primary antibody (specific to the protein of interest)
-
Fluorophore-conjugated secondary antibody (corresponding to the primary antibody host species)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides
Experimental Procedure
-
Cell Seeding and Treatment:
-
Plate cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well to cover the cells.
-
Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells on the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
During the final wash, a nuclear counterstain like DAPI can be included.
-
Briefly rinse the coverslips with deionized water.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of mounting medium, cell-side down.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
For quantitative analysis, ensure that all images are acquired under identical settings (e.g., exposure time, laser power).
-
Use image analysis software to quantify fluorescence intensity or analyze the subcellular localization of the signal.
-
References
Troubleshooting & Optimization
OD36 Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for OD36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 of 5.3 nM.[1][2] It is a macrocyclic inhibitor that binds to the ATP pocket of RIPK2.[1] this compound also shows activity against ALK2.[1][2]
Q2: What are the known solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent, ethanol.[3][4] Specific solubility data is summarized in the table below.
Q3: Why does my this compound solution become cloudy or show precipitation when I dilute my DMSO stock in aqueous media?
This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[5] this compound is highly soluble in DMSO but poorly soluble in water. When the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment changes abruptly, causing the compound to exceed its solubility limit in the mixed solvent and precipitate out of the solution.[5]
Q4: Can I use my this compound stock solution if it has precipitated after a freeze-thaw cycle?
Precipitation after freeze-thaw cycles is a common issue for many compounds stored in DMSO.[6][7] It is often possible to redissolve the precipitate. Gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly. Visually inspect the solution to ensure all precipitate has dissolved before use. However, repeated freeze-thaw cycles should be avoided as they can enhance precipitation.[1][8] It is recommended to aliquot stock solutions into single-use volumes.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.[1]
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Soluble to 100 mM | R&D Systems |
| Ethanol | Soluble to 5 mM | R&D Systems |
| Water | Insoluble | Selleck Chemicals |
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous media.
This guide provides a systematic approach to prevent or resolve precipitation when preparing working solutions of this compound in aqueous buffers or cell culture media.
Root Cause Analysis:
-
High Final Concentration: The final concentration of this compound in the aqueous solution exceeds its solubility limit.
-
Rapid Solvent Exchange: Abruptly changing the solvent from DMSO to an aqueous environment.
-
Low Temperature: Preparing dilutions in cold media can decrease solubility.
-
Media Components: Interactions with salts or proteins in the media can lead to precipitation.[9]
Solutions:
-
Optimize Final Concentration:
-
Decrease the final working concentration of this compound.
-
Perform a solubility test in your specific aqueous medium to determine the maximum soluble concentration.
-
-
Step-wise Dilution:
-
Instead of a single large dilution, perform serial dilutions.
-
Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) media.
-
Add this intermediate dilution to the final volume of media.
-
-
Control of Physical Conditions:
-
Always use pre-warmed (37°C) aqueous solutions for dilutions.[5]
-
Add the this compound stock solution dropwise while gently vortexing or stirring the aqueous medium to ensure rapid and uniform mixing.
-
-
Increase Co-solvent Concentration:
-
If permissible for your experimental system, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: this compound stock solution has precipitated during storage.
This guide outlines the steps to recover and use a precipitated this compound stock solution.
Procedure for Redissolving Precipitate:
-
Gentle Warming: Warm the vial in a 37°C water bath for 10-15 minutes.
-
Vigorous Mixing: Vortex the solution thoroughly for 2-3 minutes.
-
Sonication (Optional): If the precipitate persists, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution to ensure no visible particles remain.
Preventative Measures:
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]
-
Proper Storage: Adhere to the recommended storage temperatures (-20°C for short-term, -80°C for long-term).[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility of this compound using Co-solvents
This protocol provides a general method for using co-solvents to improve the solubility of this compound in aqueous solutions for in vitro studies.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Co-solvents such as Polyethylene Glycol 300 (PEG300) and Tween-80
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a formulation vehicle by mixing the co-solvents. A common starting point for poorly soluble compounds is a mixture of PEG300 and Tween-80.
-
To prepare a working solution, first, dilute the this compound DMSO stock into the co-solvent mixture.
-
Gently vortex the mixture to ensure homogeneity.
-
Slowly add the co-solvent/OD36 mixture to the pre-warmed aqueous buffer or media while stirring.
-
The final concentration of the organic solvents should be kept as low as possible and a vehicle control must be included in the experiment.
Protocol 3: Formulation of this compound for In Vivo Studies
This protocol is based on a published method for preparing this compound for intraperitoneal administration in mice.[10]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile water or saline
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and sterile water/saline in a specific ratio. A commonly used vehicle for similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water.
-
Add the required volume of the this compound DMSO stock to the vehicle to achieve the final desired dosing concentration.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
Visualizations
Caption: Signaling pathway showing this compound inhibition of RIPK2.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationship of this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting OD36 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the dual RIPK2/ALK2 inhibitor, OD36, in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a macrocyclic small molecule inhibitor. It was initially identified as a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD-like receptor pathway involved in innate immunity and inflammation. However, this compound also exhibits significant inhibitory activity against Activin receptor-like kinase 2 (ALK2, also known as ACVR1), a member of the TGF-β superfamily of receptors involved in bone and tissue homeostasis. This dual activity is a critical consideration in experimental design and data interpretation.
| Target | In Vitro Potency | Primary Signaling Pathway |
| RIPK2 | IC50: 5.3 nM | NOD1/NOD2 signaling, NF-κB and MAPK activation |
| ALK2 | KD: 37 nM; IC50: 47 nM | BMP/TGF-β signaling, SMAD1/5/8 phosphorylation |
| ALK1 | KD: 90 nM | TGF-β signaling |
Q2: What is the recommended in vivo model and starting dose for this compound?
The most commonly cited in vivo model for this compound is the muramyl dipeptide (MDP)-induced peritonitis model in C57BL/6 mice.[1][2] MDP is a component of bacterial peptidoglycan that activates the NOD2-RIPK2 signaling pathway.
| Parameter | Recommendation |
| Animal Model | C57BL/6 mice |
| Inducing Agent | Muramyl Dipeptide (MDP) |
| This compound Dose | 6.25 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Timing | Administer this compound 30 minutes prior to MDP challenge |
Troubleshooting In Vivo Experiments
Problem 1: Difficulty with this compound Formulation and Administration
Q: My this compound solution is not clear, or I see precipitation upon dilution. What should I do?
A: this compound is a hydrophobic molecule, and its solubility in aqueous solutions is limited. A common issue is the compound precipitating out of solution, especially when diluted into aqueous buffers for injection.
Troubleshooting Steps:
-
Vehicle Selection: For intraperitoneal injections, a common starting point for poorly soluble compounds is a vehicle containing a solubilizing agent. While a specific vehicle for this compound is not detailed in primary literature, a general approach is to use a multi-component system. A potential starting formulation could be:
-
5-10% N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80 or Kolliphor EL (formerly Cremophor EL)
-
Diluted with saline or 5% dextrose in water (D5W) to the final volume.
-
It is critical to test the tolerability of the chosen vehicle in a small group of animals before proceeding with the main experiment.
-
-
Solubility Testing: Before preparing the final dosing solution, perform small-scale solubility tests with your chosen vehicle system. Ensure the final concentration of any organic solvent is kept to a minimum to avoid vehicle-induced toxicity.
-
Preparation Method:
-
First, dissolve this compound completely in the organic solvent (e.g., DMA or DMSO).
-
Next, add the co-solvents and surfactants (e.g., PEG300, Tween 80).
-
Finally, slowly add the aqueous component (saline or D5W) while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. A slight opalescence may be acceptable for some formulations, but there should be no visible particulates.
-
-
Sonication: Gentle warming and sonication can help dissolve the compound, but be cautious of compound stability at higher temperatures.
Problem 2: Lack of Efficacy or High Variability in Results
Q: I am not observing the expected reduction in inflammation in my this compound-treated animals, or the results are highly variable between animals. What are the possible causes?
A: This can be due to a number of factors, ranging from issues with the compound itself to the experimental model.
Troubleshooting Steps:
-
Confirm Compound Activity: Before starting a new in vivo experiment, it is advisable to confirm the activity of your batch of this compound in a cell-based assay. For example, you can test its ability to inhibit MDP-induced cytokine production in murine bone marrow-derived macrophages (BMDMs).
-
Pharmacokinetics (PK): The in vivo half-life of this compound has not been extensively reported in the literature.[1] If the compound is cleared very rapidly, the timing of administration relative to the inflammatory stimulus is critical.
-
Consider a Pilot PK Study: If resources permit, a pilot PK study to determine the concentration of this compound in plasma over time after a 6.25 mg/kg i.p. dose will provide invaluable information for optimizing the dosing schedule.
-
Adjust Dosing Schedule: If a PK study is not feasible, consider including additional treatment groups with different pre-treatment times (e.g., 15 min, 60 min) to empirically determine the optimal window for efficacy.
-
-
Model-Specific Variability: The MDP-induced peritonitis model can have inherent variability.
-
MDP Batch: Ensure you are using a consistent, high-quality source of MDP. Different batches can have varying potency.
-
Animal Health: Use healthy, age-matched animals. Underlying subclinical infections can alter the inflammatory response.
-
Injection Technique: Ensure consistent intraperitoneal injection technique to avoid accidental injection into the gut or other organs.
-
Problem 3: Interpreting Unexpected Phenotypes - Differentiating RIPK2 vs. ALK2 Inhibition
Q: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to inflammation (e.g., changes in tissue morphology, unexpected gene expression changes). How can I determine if this is due to ALK2 inhibition?
A: Given this compound's dual activity, it is crucial to dissect which target is responsible for the observed effects.
Experimental Approaches:
-
Use More Selective Inhibitors: The most straightforward approach is to run parallel experiments with more selective inhibitors for each target.
| Compound Type | Examples | Use Case |
| Selective RIPK2 Inhibitors | CSLP37, UH15-15 | To confirm if the phenotype is RIPK2-dependent. |
| Selective ALK2 Inhibitors | LDN-193189, LDN-214117 | To determine if the phenotype can be replicated by ALK2 inhibition alone. |
-
Pathway-Specific Agonists: Use agonists that specifically activate one pathway to see if this compound can block the downstream effects.
-
RIPK2 Pathway: Use MDP to specifically activate NOD2-RIPK2 signaling.
-
ALK2 Pathway: Use Bone Morphogenetic Protein 6 (BMP6) or BMP7 to activate ALK2 signaling and measure downstream readouts like SMAD1/5 phosphorylation.
-
-
Genetic Models: If available, use RIPK2 or ALK2 knockout or conditional knockout mice to confirm the target dependency of the observed phenotype.
Experimental Protocols
Protocol 1: In Vivo MDP-Induced Peritonitis Model
-
Animals: Use 8-12 week old male C57BL/6 mice. Acclimatize animals for at least one week before the experiment.
-
This compound Preparation: Prepare a fresh solution of this compound on the day of injection. A suggested starting dose is 6.25 mg/kg. The final injection volume should be approximately 100-200 µL.
-
Administration:
-
Inject this compound or vehicle intraperitoneally (i.p.).
-
30 minutes after the this compound/vehicle injection, administer 150 µg of MDP i.p. to induce peritonitis.[1]
-
-
Endpoint Analysis (4 hours post-MDP):
-
Euthanize mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.
-
Collect the lavage fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet for analysis.
-
-
Readouts:
-
Cell Infiltration: Perform a total white blood cell count and a differential count (e.g., neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin with staining.
-
Gene Expression: Extract RNA from the peritoneal cells to analyze the expression of RIPK2-dependent genes (e.g., Cxcl1, Il6, Tnf) and inflammatory cytokines by qRT-PCR.
-
Cytokine Levels: Measure cytokine and chemokine levels in the cell-free supernatant of the peritoneal lavage fluid using ELISA or a multiplex assay.
-
Disclaimer: The information provided here is for research purposes only. The pharmacokinetic properties and a full toxicity profile of this compound have not been extensively published. Researchers should exercise caution and perform necessary pilot studies to validate formulations, dosing, and tolerability in their specific experimental context.
References
Technical Support Center: Minimizing OD36 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the dual RIPK2/ALK2 inhibitor, OD36, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its molecular targets?
A1: this compound is a potent, macrocyclic small molecule inhibitor that targets two key kinases: Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2, also known as ACVR1). By inhibiting these kinases, this compound can modulate inflammatory signaling pathways and bone morphogenetic protein (BMP) signaling.
Q2: What are the potential on-target and off-target toxicities of a dual RIPK2/ALK2 inhibitor like this compound?
A2: While specific toxicity data for this compound is not extensively published, potential toxicities can be inferred from its targets and the broader class of kinase inhibitors.
-
On-target toxicities may relate to the normal physiological functions of RIPK2 and ALK2.
-
RIPK2 inhibition: As RIPK2 is involved in innate immune responses, its inhibition could potentially lead to increased susceptibility to certain pathogens.
-
ALK2 inhibition: ALK2 plays a role in bone formation and iron homeostasis. Long-term inhibition might affect these processes.
-
-
Off-target toxicities are a concern for many kinase inhibitors. A significant concern with ALK2 inhibitors is potential cross-reactivity with other ALK family members, such as ALK5 (TGF-β type I receptor), inhibition of which has been linked to cardiac toxicity.[1] However, macrocyclic inhibitors like this compound are often designed for higher selectivity to minimize such off-target effects.[1]
Q3: What are the common signs of toxicity to monitor in animal models treated with kinase inhibitors?
A3: General signs of toxicity in animal models include:
-
Significant weight loss (>15-20%)
-
Reduced food and water intake
-
Changes in behavior (lethargy, hunched posture, social isolation)
-
Ruffled fur or poor grooming
-
Gastrointestinal issues such as diarrhea or constipation
-
Skin abnormalities or rash[2]
-
Changes in urine or feces appearance
Q4: How can the formulation of this compound impact its toxicity profile?
A4: The formulation is critical for minimizing toxicity. A poorly soluble compound can precipitate at the injection site, causing local inflammation and necrosis, and may lead to variable and unpredictable systemic exposure. Using appropriate solubilizing agents and vehicles is essential. For in vivo studies with kinase inhibitors, common vehicles include solutions with PEG400, TPGS, and ethanol. It is crucial to test the tolerability of the vehicle alone in a control group.
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss or Reduced Food/Water Intake
-
Possible Cause 1: Systemic Toxicity
-
Solution:
-
Dose Reduction: This is the most straightforward approach. Conduct a dose-response study to find the maximum tolerated dose (MTD).
-
Change Dosing Schedule: Increase the interval between doses (e.g., from daily to every other day) to allow for animal recovery.
-
Refine Formulation: Improve the solubility and bioavailability of this compound to potentially achieve efficacy at a lower, less toxic concentration.
-
-
-
Possible Cause 2: Gastrointestinal (GI) Toxicity
-
Solution:
-
Route of Administration: If using oral gavage, ensure the technique is refined to avoid stress and injury. Consider a parenteral route (e.g., intraperitoneal, subcutaneous) if GI absorption is problematic, though these can have their own local tolerance issues.
-
Supportive Care: Provide palatable, high-calorie food supplements and hydration support.
-
Monitor for GI-Specific Pathologies: At necropsy, carefully examine the GI tract for signs of inflammation, ulceration, or other abnormalities.[3]
-
-
Issue 2: Abnormal Clinical Pathology Findings (e.g., elevated liver enzymes, changes in blood cell counts)
-
Possible Cause 1: Hepatotoxicity
-
Solution:
-
Monitor Liver Enzymes: Regularly monitor serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to identify any cellular damage.[4]
-
Dose Adjustment: Reduce the dose or alter the dosing schedule.
-
-
-
Possible Cause 2: Hematological Toxicity
-
Solution:
-
Complete Blood Count (CBC): Perform CBCs at baseline and throughout the study to monitor for changes in red blood cells, white blood cells, and platelets.
-
Evaluate Bone Marrow: In cases of severe hematological toxicity, a histopathological evaluation of the bone marrow may be warranted.
-
-
Issue 3: Injection Site Reactions (for parenteral administration)
-
Possible Cause 1: Poor Formulation/Solubility
-
Solution:
-
Optimize Formulation: Re-evaluate the vehicle and solubility of this compound. The compound may be precipitating out of solution upon injection.
-
Filter Sterilization: Ensure the formulation is sterile and free of particulates.
-
-
-
Possible Cause 2: Irritating Vehicle
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group to assess the local tolerance of the formulation components.
-
Change Vehicle: If the vehicle is causing a reaction, explore alternative, less irritating vehicles.
-
-
-
Possible Cause 3: Administration Technique
-
Solution:
-
Vary Injection Sites: Rotate injection sites to minimize local irritation.
-
Limit Injection Volume: Adhere to recommended injection volume limits for the chosen species and route of administration.
-
-
Data Presentation
Table 1: General Toxicity Monitoring Parameters for this compound in Animal Models
| Parameter Category | Specific Measurement | Frequency |
| Clinical Observations | Body weight, food/water intake, clinical signs (e.g., posture, activity), injection site monitoring | Daily |
| Hematology | Complete Blood Count (CBC): RBC, WBC (with differential), platelets, hemoglobin, hematocrit | Baseline, interim, and terminal |
| Clinical Chemistry | Liver enzymes (ALT, AST, ALP), kidney function (BUN, creatinine), electrolytes | Baseline, interim, and terminal |
| Gross Pathology | Macroscopic examination of all major organs and tissues at necropsy | Terminal |
| Histopathology | Microscopic examination of major organs (liver, kidneys, spleen, heart, lungs, GI tract, etc.) | Terminal |
Table 2: Example Dose Levels from a Preclinical Study with this compound
| Species | Route of Administration | Dose Level | Observation | Reference |
| Mouse | Intraperitoneal (i.p.) | 6.25 mg/kg (single dose) | Alleviated inflammation in an acute peritonitis model with no reported adverse effects at this dose. | [5] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: Use a common rodent strain (e.g., C57BL/6 mice), including both males and females. Acclimate animals for at least one week before the study.
-
Grouping: Assign animals to at least three dose groups of this compound and one vehicle control group (n=5-10 per group/sex).
-
Formulation: Prepare this compound in a well-tolerated vehicle. Ensure the formulation is homogenous and stable for the duration of the study.
-
Dosing: Administer this compound and vehicle via the intended experimental route (e.g., oral gavage, i.p. injection) for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Record body weights and clinical signs daily. Note any changes in behavior, appearance, or activity.
-
Blood Collection: Collect blood samples via an appropriate method (e.g., submandibular or saphenous vein for interim collections, cardiac puncture for terminal collection) at baseline, mid-study, and at termination for hematology and clinical chemistry analysis.[6][7][8]
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a full gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract) and any tissues with gross abnormalities. Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[9][10]
Protocol 2: Assessment of Hepatotoxicity
-
Blood Analysis: Collect blood at multiple time points. Centrifuge to separate serum. Analyze serum for levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Liver Tissue Analysis:
-
At necropsy, record the liver weight.
-
Fix a portion of the liver in 10% neutral buffered formalin for routine histopathology (H&E staining).
-
Snap-freeze another portion in liquid nitrogen for potential molecular or biochemical analyses (e.g., measurement of glutathione (B108866) levels as an indicator of oxidative stress).
-
-
Histopathological Evaluation: A board-certified veterinary pathologist should examine the H&E-stained liver sections for evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis, and cholestasis.
Mandatory Visualizations
Caption: Simplified signaling pathway of RIPK2 and the inhibitory action of this compound.
Caption: Simplified BMP/ALK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo toxicity study in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Cutaneous toxicity of FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential toxicity to murine small and large intestinal epithelium induced by oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 6. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Histopathology Procedures: From Tissue Sampling to Histopathological Evaluation | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating OD36 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of OD36, a potent dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). Understanding and confirming the interaction of this compound with its intended targets within a cellular context is crucial for elucidating its mechanism of action and advancing its development as a therapeutic agent.
This compound is a macrocyclic inhibitor that binds to the ATP pocket of both RIPK2 and ALK2.[1] Inhibition of RIPK2 disrupts downstream signaling pathways, including NF-κB and MAPK, which are crucial in inflammatory responses.[2][3][4] Its inhibition of ALK2, a bone morphogenetic protein (BMP) type I receptor, interferes with the SMAD1/5 signaling pathway, playing a role in osteogenic differentiation.[1][3]
This guide compares this compound with alternative inhibitors for both RIPK2 and ALK2 and details key experimental protocols to assess target engagement in a cellular setting.
Comparison of this compound with Alternative Kinase Inhibitors
To provide a clear perspective on the utility of this compound, the following table summarizes its performance characteristics alongside other commercially available inhibitors for its primary targets, RIPK2 and ALK2.
| Target | Inhibitor | Mechanism of Action | Reported IC50/Kd | Key Cellular Effects |
| RIPK2 | This compound | ATP-competitive dual inhibitor of RIPK2 and ALK2.[1] | RIPK2 IC50: 5.3 nM [1] | Inhibits MDP-induced RIPK2 autophosphorylation, NF-κB and MAPK signaling.[2][3] |
| Gefitinib | Primarily an EGFR inhibitor, also inhibits RIPK2.[5][6] | RIPK2 IC50: ~51 nM[6] | Inhibits macrophage-promoted tumor cell invasion via RIPK2 inhibition.[4][7] | |
| Ponatinib | Type II inhibitor targeting the inactive conformation of RIPK2.[8][9][10] | RIPK2 IC50: 6.7 nM[11] | Blocks RIPK2 autophosphorylation and ubiquitination.[9] | |
| ALK2 | This compound | ATP-competitive dual inhibitor of RIPK2 and ALK2.[1] | ALK2 Kd: 37 nM [1] | Inhibits BMP-6 and activin A-induced p-SMAD1/5.[1] |
| LDN-193189 | Selective inhibitor of BMP type I receptors ALK2 and ALK3.[1][12] | ALK2 IC50: 5 nM[1][12] | Prevents SMAD1/5/8 phosphorylation.[12] | |
| K02288 | Potent and selective inhibitor of BMP type I receptors ALK1, ALK2, and ALK6.[2][13] | ALK2 IC50: 1.1 nM[2][13] | Reduces BMP4-induced SMAD1/5/8 phosphorylation. |
Experimental Protocols for Validating Target Engagement
Effective validation of this compound target engagement in a cellular environment can be achieved through a combination of methods that directly measure drug-target interaction and those that assess the modulation of downstream signaling pathways.
I. Direct Target Engagement Assays
These methods provide direct evidence of the physical interaction between the inhibitor and its target protein within the cell.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, THP-1 for RIPK2; C2C12 for ALK2) and treat with various concentrations of this compound or an alternative inhibitor for a specified time.
-
Heating: Heat the intact cells in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein (RIPK2 or ALK2) using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
2. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
Experimental Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein (RIPK2 or ALK2) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the target protein.
-
Compound Addition: Add varying concentrations of this compound or the alternative inhibitor.
-
BRET Measurement: Add the NanoGlo® substrate and measure the BRET signal using a luminometer. Competitive binding of the inhibitor to the target protein will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.
II. Downstream Signaling Assays
These assays indirectly confirm target engagement by measuring the functional consequences of inhibiting the target kinase.
1. Western Blotting for Phosphorylated Downstream Targets
This is a widely used method to assess the inhibition of kinase activity by measuring the phosphorylation status of its downstream substrates.
A. p-SMAD1/5 for ALK2 Target Engagement
Experimental Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., C2C12, KS483) and pre-treat with this compound or an ALK2 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a specific ligand like BMP-6 (50 ng/mL) or Activin A for 15-30 minutes to induce SMAD1/5 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD1/5 and total SMAD1/5.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
B. NF-κB and MAPK Pathway Activation for RIPK2 Target Engagement
Experimental Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., THP-1, HT-29) and pre-treat with this compound or a RIPK2 inhibitor.
-
Stimulation: Stimulate the cells with a NOD1/2 agonist like Muramyl Dipeptide (MDP) to activate the RIPK2 pathway.
-
Cell Lysis and Western Blotting: Follow the same lysis and Western blotting procedure as described above, using primary antibodies against key phosphorylated proteins in the NF-κB (e.g., p-IκBα) and MAPK (e.g., p-p38, p-ERK1/2) pathways.
-
Analysis: Normalize the phosphorylated protein levels to their respective total protein levels to determine the inhibitory effect of the compound.
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways affected by this compound and the general workflow for validating target engagement.
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for target validation.
Caption: Logical relationship of this compound and alternatives to validation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Gefitinib Inhibits Invasion and Metastasis of Osteosarcoma via Inhibition of Macrophage Receptor Interacting Serine-Threonine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 12. cellagentech.com [cellagentech.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to OD36 and Other ALK2 Inhibitors for Researchers
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various cellular processes, including bone formation and embryonic development.[1][2] Gain-of-function mutations in the ALK2 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), and are also implicated in the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG).[3][4] This has led to the development of small molecule inhibitors targeting ALK2 as a promising therapeutic strategy.[4]
This guide provides a comparative overview of OD36, a notable ALK2 inhibitor, and other key inhibitors, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.
This compound: A Dual Inhibitor of ALK2 and RIPK2
This compound is a macrocyclic ATP-competitive inhibitor that demonstrates potent, dual activity against both ALK2 and the Receptor-Interacting Protein Kinase 2 (RIPK2).[5][6] Its macrocyclic structure contributes to a higher kinome-wide selectivity compared to some earlier, non-macrocyclic inhibitors.[4][7] this compound is noted for its ability to potently antagonize mutant ALK2 signaling and the subsequent osteogenic differentiation.[5][6] It effectively inhibits the phosphorylation of Smad1/5, key downstream mediators of the ALK2 signaling pathway.[5]
Quantitative Comparison of ALK2 Inhibitors
The efficacy and potency of ALK2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). The following tables summarize key quantitative data for this compound and other prominent ALK2 inhibitors.
Table 1: In Vitro Potency (IC50) of ALK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ALK2 (R206H) | 22 | Kinase Assay | [5] |
| ALK2 (WT) | 47 | Kinase Assay | [5] | |
| RIPK2 | 5.3 | Kinase Assay | [5][6] | |
| Saracatinib | ALK2 (WT) | 6.7 | Kinase Assay | [8] |
| caALK2 | 14 | Cellular Assay | [8] | |
| BLU-782 (Fidrisertib) | ALK2 (R206H) | 0.2 | Biochemical Assay | [8] |
| ALK2 (WT) | 0.6 | Biochemical Assay | [8] | |
| ALK2 (R206H) | 7 | Cellular Assay | [8] | |
| LDN-193189 | ALK2 (WT) | 0.67 | Kinase Assay | [8] |
| caALK2 | 11 | Cellular Assay | [8] | |
| INCB000928 (Zilurgisertib) | ALK2 (WT & R206H) | Potent | In Vitro Studies | [8] |
| *caALK2 refers to constitutively active ALK2. | ||||
| Specific IC50 value is not publicly available. |
Table 2: Binding Affinity (Kd) and Selectivity Profile
| Inhibitor | Target | Kd (nM) | Key Selectivity Notes | Reference |
| This compound | ALK2 | 37 | Macrocyclic structure enhances selectivity over ALK3 and ACVR2B. Also inhibits ALK1. | [4][5][7] |
| ALK1 | 90 | [5] | ||
| LDN-212854 | ALK2 | - | Improved selectivity over ALK3 and ALK5 compared to its predecessor, LDN-193189. | [7][8] |
| Dorsomorphin | ALK2 | - | The first identified ALK2 inhibitor; exhibits significant off-target activity. | [7] |
ALK2 Signaling Pathway
ALK2 functions as a transmembrane kinase receptor.[3] In the canonical pathway, BMP ligands bind to a complex of type I (e.g., ALK2) and type II (e.g., BMPRII, ACVR2A) receptors.[1] This leads to the phosphorylation and activation of the ALK2 kinase domain, which then phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8.[1][3][9] These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to regulate gene expression related to osteogenesis. In FOP, the common R206H mutation allows the receptor to be aberrantly activated by Activin A, a ligand that does not typically activate wild-type ALK2 signaling.[1][3]
References
- 1. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
OD36 efficacy compared to LDN-193189
An Objective Comparison of OD36 and LDN-193189 Efficacy
For researchers and professionals in drug development, selecting the optimal small molecule inhibitor is critical for experimental success. This guide provides a detailed comparison of this compound and LDN-193189, focusing on their efficacy, mechanism of action, and supporting experimental data.
Introduction to this compound and LDN-193189
LDN-193189 is a well-established and highly potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It functions by targeting the ATP-binding pocket of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6.[3][4][5][6] Its high selectivity for BMP pathways over TGF-β and Activin signaling has made it a valuable tool in developmental biology and disease research, particularly in studies of fibrodysplasia ossificans progressiva (FOP).[1][3][7]
This compound is a more recently developed macrocyclic inhibitor with a dual-targeting profile.[8][9][10] It is a potent inhibitor of both Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[10] The inhibition of RIPK2, a key component of the NOD-like receptor signaling pathway, gives this compound a distinct therapeutic potential in inflammatory diseases.[10][11][12] Its activity against ALK2 also makes it relevant for conditions like FOP.[8][9][10]
Quantitative Efficacy Comparison
The following tables summarize the inhibitory activities of this compound and LDN-193189 against their primary kinase targets. Data is presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, which measure potency and binding affinity, respectively.
| Target Kinase | This compound | LDN-193189 | Metric |
| ALK1 (ACVR L1) | Kd = 90 nM[8][9] | IC50 = 0.8 nM[3][4][5] | Affinity / Potency |
| ALK2 (ACVR1) | IC50 = 47 nM, Kd = 37 nM[8][9] | IC50 = 5 nM, IC50 = 0.8 nM[3][4][5][7] | Potency / Affinity |
| ALK2 (R206H Mutant) | IC50 = 22 nM[8][9] | Not specified | Potency |
| ALK3 (BMPR1A) | Not specified | IC50 = 30 nM, IC50 = 5.3 nM[3][4][5][7] | Potency |
| ALK6 (BMPR1B) | Not specified | IC50 = 16.7 nM[3][4][5] | Potency |
| RIPK2 | IC50 = 5.3 nM[8][9] | Not specified | Potency |
Signaling Pathways and Mechanisms of Action
LDN-193189: Inhibition of the Canonical BMP Signaling Pathway
LDN-193189 selectively inhibits BMP type I receptors. In the canonical BMP pathway, ligand binding induces the formation of a receptor complex, leading to the phosphorylation of Smad1, Smad5, and Smad8.[3][7] These activated Smads then complex with Smad4 and translocate to the nucleus to regulate gene expression. LDN-193189 blocks this cascade at the receptor level, preventing downstream signaling.[2]
References
- 1. cellgs.com [cellgs.com]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. cellagentech.com [cellagentech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
OD36 Kinase Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor OD36's specificity against other kinases, supported by experimental data. This compound is a macrocyclic derivative that has been identified as a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). Understanding its selectivity is crucial for its application in targeted therapeutic research, particularly in inflammatory diseases and fibrodysplasia ossificans progressiva (FOP).
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the quantitative data on this compound's inhibitory activity against its primary targets and other kinases. The data indicates high potency for RIPK2 and ALK2, with significantly less activity against a broader panel of kinases, highlighting its selectivity.
| Target Kinase | Measurement | Value (nM) | Notes |
| RIPK2 | IC50 | 5.3[1][2][3] | Primary target, indicating high potency. |
| ALK2 (ACVR1) | Kd | 37[1] | Primary target, showing strong binding affinity. |
| ALK2 (ACVR1) | IC50 | 47[1] | |
| ALK2 R206H | IC50 | 22[1] | A mutant form of ALK2 associated with FOP. |
| ALK1 | Kd | 90 | Shows some activity against another BMP type I receptor. |
| SIK2 | % Inhibition @ 100 nM | ~80%[3][4] | Off-target kinase with significant inhibition at higher concentrations. |
| ACVR2B | % Inhibition @ 100 nM | ~80%[4] | Off-target kinase with significant inhibition at higher concentrations. |
| ACVRL1 (ALK1) | % Inhibition @ 100 nM | ~80%[4] | Off-target kinase with significant inhibition at higher concentrations. |
| Broad Kinase Panel | % of Kinases | Minimal | Showed minimal effect on a panel of 366 other protein kinases, demonstrating high selectivity[4]. |
Experimental Protocols
The kinase specificity of this compound is typically determined using a comprehensive kinase panel screening assay, such as the KINOMEscan™ platform. This method provides a quantitative measure of the interactions between a test compound and a large number of kinases.
KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound (this compound) against a large panel of purified kinases.
Principle: This is an in vitro, ATP-independent, competition-based binding assay. The ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase is measured. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Methodology:
-
Preparation of Components:
-
Kinases: A large panel of human kinases (e.g., over 450) are individually tagged with a unique DNA sequence.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., streptavidin-coated beads).
-
Test Compound: this compound is serially diluted to a range of concentrations.
-
-
Assay Reaction:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are combined in a buffer solution in the wells of a microplate.
-
The mixture is incubated to allow the binding interactions to reach equilibrium.
-
-
Separation and Washing:
-
The solid support with the bound kinase is separated from the unbound components.
-
The solid support is washed to remove any non-specifically bound kinase.
-
-
Quantification:
-
The amount of kinase bound to the solid support is determined by quantifying the attached DNA tag using qPCR.
-
-
Data Analysis:
-
The amount of kinase captured in the presence of the test compound is compared to a control sample (e.g., DMSO).
-
For single-concentration screening, the result is often expressed as "percent of control," where a lower percentage indicates stronger inhibition.
-
For determining binding affinity, the data from the serial dilutions are used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the experimental workflow for determining the kinase specificity of this compound using a competition binding assay like KINOMEscan™.
Caption: KINOMEscan™ experimental workflow for this compound kinase specificity profiling.
References
OD36: A Comprehensive Analysis of its Downstream Effects in Comparison to Other RIPK2 and ALK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual RIPK2 and ALK2 inhibitor, OD36, with other notable inhibitors targeting these pathways. The information presented is supported by experimental data to aid in the evaluation of its performance and potential therapeutic applications.
Introduction to this compound
This compound is a potent, macrocyclic small molecule that functions as a dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin-like Kinase 2 (ALK2).[1][2] Its unique structure allows it to bind effectively to the ATP pocket of these kinases, leading to the modulation of distinct downstream signaling pathways involved in inflammation and bone morphogenesis.
Part 1: this compound as a RIPK2 Inhibitor
The inhibition of RIPK2 by this compound has significant implications for inflammatory and autoimmune diseases. RIPK2 is a crucial serine/threonine kinase that mediates signaling from the intracellular pattern recognition receptors NOD1 and NOD2, leading to the activation of NF-κB and MAPK pathways and subsequent production of pro-inflammatory cytokines.
Comparative Analysis of RIPK2 Inhibitors
The following table summarizes the in vitro potency of this compound against RIPK2 in comparison to other well-characterized inhibitors.
| Inhibitor | Type | Target(s) | IC50 (nM) for RIPK2 | Reference(s) |
| This compound | Macrocyclic | RIPK2, ALK2 | 5.3 | [1][2][3][4] |
| OD38 | Macrocyclic | RIPK2 | 14.1 | [5] |
| Gefitinib | Type I | EGFR, RIPK2 | 51 | [6][7] |
| WEHI-345 | Pyrimidopyrazole analog | RIPK2 | 130 | [8][9][10][11][12] |
| Ponatinib | Type II | Multi-kinase, RIPK2 | 6.7 | [5][7] |
Downstream Effects of RIPK2 Inhibition
The primary downstream effect of RIPK2 inhibition is the suppression of inflammatory responses. Experimental data demonstrates that this compound effectively reduces the production of pro-inflammatory cytokines and curtails inflammatory cell infiltration in vivo.
A key study using a muramyl dipeptide (MDP)-induced peritonitis mouse model showed that this compound (at 6.25 mg/kg) was more effective than Gefitinib at the same dose in reducing the recruitment of white blood cells, particularly neutrophils and lymphocytes, to the peritoneum.[1][3] Furthermore, this compound treatment led to a greater reduction in the expression of RIPK2-dependent genes and inflammatory cytokines and chemokines in the infiltrating cells compared to Gefitinib.
dot
Caption: RIPK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols: RIPK2 Inhibition
MDP-Induced Peritonitis in Mice
-
Animals: C57BL/6 mice are typically used.
-
Inhibitor Administration: Mice are intraperitoneally (i.p.) injected with the vehicle control, this compound (e.g., 6.25 mg/kg), or other comparators like Gefitinib.
-
Induction of Peritonitis: 30 minutes after inhibitor administration, peritonitis is induced by i.p. injection of Muramyl Dipeptide (MDP) (e.g., 150 µg).
-
Sample Collection: After a set time (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal lavage fluid.
-
Analysis:
-
Cellular Infiltration: The total number of white blood cells, neutrophils, and lymphocytes in the lavage fluid is determined by flow cytometry or manual cell counting.
-
Gene Expression: RNA is extracted from the collected cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of RIPK2-dependent genes and inflammatory cytokines (e.g., TNF-α, IL-6).
-
In Vitro Cytokine Production Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with MDP (e.g., 10 µg/mL) to induce cytokine production.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Analysis: The concentrations of cytokines such as TNF-α and IL-6 in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Part 2: this compound as an ALK2 Inhibitor
This compound's inhibitory action on ALK2, a bone morphogenetic protein (BMP) type I receptor, makes it a compound of interest for treating disorders characterized by excessive bone formation, such as Fibrodysplasia Ossificans Progressiva (FOP). ALK2 mutations can lead to its constitutive activation or sensitization to ligands like Activin A, triggering downstream Smad signaling and subsequent osteogenic differentiation.
Comparative Analysis of ALK2 Inhibitors
The following table provides a comparison of the in vitro potency of this compound and other ALK2 inhibitors.
| Inhibitor | Type | Target(s) | IC50 (nM) for ALK2 | Reference(s) |
| This compound | Macrocyclic | RIPK2, ALK2 | 47 (WT), 22 (R206H) | [1][3] |
| LDN-193189 | Pyrazolo[1,5-a]pyrimidine | ALK1, ALK2, ALK3, ALK6 | 0.8 (kinase assay), 5 (cellular) | [13][14][15][16][17][18] |
| Saracatinib (AZD0530) | Multi-kinase | Src family, ALK2 | 6.7 | [19][20] |
| BLU-782 (Fidrisertib) | Selective ALK2 inhibitor | ALK2 | 0.6 (WT), 0.2 (R206H) | [21][22] |
Downstream Effects of ALK2 Inhibition
This compound has been shown to effectively block the downstream signaling cascade of ALK2. In cellular models, it inhibits the phosphorylation of Smad1/5, key downstream effectors of the ALK2 pathway.[1][3] This leads to the suppression of osteogenic differentiation.
Studies utilizing endothelial colony-forming cells (ECFCs) derived from FOP patients have demonstrated that preincubation with this compound (0.5 µM) completely prevents Activin A-induced activation of Smad1/5 and the expression of its target genes, ID-1 and ID-3.[1] Furthermore, this compound has been shown to inhibit BMP-6-induced phosphorylation of Smad1/5 in KS483 cells.[1][3]
dot
Caption: ALK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols: ALK2 Inhibition
Inhibition of Smad1/5 Phosphorylation
-
Cell Culture: Cells expressing ALK2, such as FOP patient-derived endothelial colony-forming cells (ECFCs) or C2C12 myoblasts, are cultured.
-
Inhibitor Pre-treatment: Cells are pre-incubated with this compound or other ALK2 inhibitors at various concentrations for a defined period (e.g., 30 minutes to 1 hour).
-
Ligand Stimulation: Cells are then stimulated with an ALK2 ligand, such as BMP-6 (e.g., 50 ng/mL) or Activin A (for cells with FOP mutations), for a short duration (e.g., 30-60 minutes).
-
Cell Lysis and Protein Analysis: Cells are lysed, and protein extracts are prepared. The levels of phosphorylated Smad1/5 (p-Smad1/5) and total Smad1 are determined by Western blotting using specific antibodies. The ratio of p-Smad1/5 to total Smad1 is quantified to assess the inhibitory effect.
Osteogenic Differentiation Assay
-
Cell Culture and Induction: Mesenchymal stem cells or other progenitor cells are cultured in an osteogenic differentiation medium.
-
Inhibitor Treatment: The culture medium is supplemented with this compound or other inhibitors at desired concentrations. The medium is changed regularly (e.g., every 2-3 days) with fresh inhibitor.
-
Assessment of Differentiation: After a prolonged culture period (e.g., 7-21 days), osteogenic differentiation is assessed by:
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Alizarin Red S Staining: This stain is used to visualize calcium deposits, a hallmark of mature osteoblasts. The stained area can be quantified to measure the extent of mineralization.
-
Gene Expression Analysis: The expression of key osteogenic transcription factors, such as Runx2 and Osterix, is measured by qRT-PCR.
-
Conclusion
This compound is a potent dual inhibitor of RIPK2 and ALK2, demonstrating significant efficacy in preclinical models of inflammation and heterotopic ossification. Its macrocyclic structure contributes to its high potency. When compared to other inhibitors, this compound shows comparable or, in some cases, superior activity. For RIPK2, it appears more potent than Gefitinib in an in vivo inflammation model. For ALK2, its potency is within the range of other well-studied inhibitors.
The choice of inhibitor for a specific research or therapeutic application will depend on the desired selectivity profile, the specific cellular context, and the targeted disease. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the nuanced downstream effects of this compound and other inhibitors in these critical signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. medkoo.com [medkoo.com]
- 13. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. stemcell.com [stemcell.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
Potent RIPK2 Inhibitor OD36 Demonstrates Significant Anti-Inflammatory Effects in Preclinical Models
A comprehensive analysis of experimental data reveals the efficacy of OD36 in mitigating inflammatory responses through the targeted inhibition of the NOD2-RIPK2 signaling pathway. Comparative studies highlight its potential as a therapeutic agent for inflammatory diseases.
Researchers and drug development professionals now have access to compelling preclinical data on this compound, a novel and potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] Experimental evidence from both in vitro and in vivo studies demonstrates its significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in the treatment of inflammatory conditions such as inflammatory bowel disease, arthritis, and sarcoidosis.[3][4][5]
This compound exhibits high potency, with an IC50 value of 5.3 nM for RIPK2 inhibition.[1][2] Its mechanism of action involves binding to the ATP pocket of RIPK2, which in turn blocks its autophosphorylation and subsequent activation of downstream inflammatory signaling cascades, including the NF-κB and MAPK pathways.[2][4][5] This targeted approach has been shown to effectively reduce the production of pro-inflammatory cytokines and chemokines.[5]
Comparative Efficacy of this compound
In comparative studies, this compound has demonstrated superior or comparable efficacy to other known RIPK2 inhibitors, such as Gefitinib. In a murine model of MDP-induced peritonitis, this compound significantly reduced the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to a greater extent than the same dose of Gefitinib.[4][6][7]
| Inhibitor | Target | IC50 (nM) | In Vivo Model | Key Findings | Reference |
| This compound | RIPK2 , ALK2 | 5.3 (RIPK2) | MDP-induced peritonitis (mice) | Significantly inhibited inflammatory cell recruitment; Reduced expression of RIPK2 activation markers and inflammatory cytokines/chemokines. | [1][2][4] |
| Gefitinib | EGFR, RIPK2 | Low nM | MDP-induced peritonitis (mice) | Inhibited inflammatory cell recruitment; Reduced expression of RIPK2 activation markers and inflammatory cytokines/chemokines. | [4] |
| OD38 | RIPK2 | 14.1 | - | Potent RIPK2 inhibitor. | [5] |
In Vitro and In Vivo Validation
The anti-inflammatory effects of this compound have been validated through a series of robust in vitro and in vivo experiments.
| Assay Type | Model | Key Parameters Measured | Results with this compound |
| In Vitro Kinase Assay | Biochemical Assay | RIPK2 tyrosine kinase activity | Potent inhibition with an IC50 of 5.3 nM.[1][2] |
| Cell-Based Assays | HT29 cells, Bone Marrow-Derived Macrophages (BMDMs) | MDP-induced RIPK2 autophosphorylation, NF-κB and MAPK activation | Inhibited RIPK2 autophosphorylation and downstream signaling.[4] |
| Gene Expression Analysis | BMDMs from SAMP1/YitFc mice | MDP-induced inflammatory cytokine and chemokine mRNA levels | Downregulated a panel of RIPK2-dependent genes and pro-inflammatory genes.[4][5] |
| In Vivo Peritonitis Model | Mice | Recruitment of inflammatory cells (neutrophils, lymphocytes) into the peritoneum | Significantly reduced cellular infiltration compared to vehicle control.[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's anti-inflammatory effects are provided below.
In Vivo MDP-Induced Peritonitis Model
This model is utilized to assess the ability of a compound to inhibit inflammatory cell recruitment in vivo.
-
Animal Model: C57BL/6 mice are typically used.
-
Treatment: Mice are administered vehicle control, Gefitinib (6.25 mg/kg), or this compound (6.25 mg/kg) via intraperitoneal injection.
-
Induction of Peritonitis: 30 minutes after treatment, peritonitis is induced by an intraperitoneal injection of 150 µg of muramyl dipeptide (MDP).
-
Cellular Infiltration Analysis: Four hours post-MDP injection, mice are euthanized, and the peritoneal cavity is lavaged with PBS. The total number of white blood cells, as well as the differential counts of neutrophils and lymphocytes, in the lavage fluid are determined.
-
Gene Expression Analysis: RNA is extracted from the collected peritoneal cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of RIPK2 activation markers and inflammatory cytokines and chemokines.[4][6]
In Vitro RIPK2 Kinase Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of RIPK2.
-
Reagents: Recombinant human RIPK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP are required.
-
Procedure: The kinase reaction is performed in a buffer containing the RIPK2 enzyme, the substrate, and ATP. Test compounds (like this compound) are added at varying concentrations.
-
Detection: The amount of phosphorylated substrate is measured, often using a method like ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.
Cellular Assays for Downstream Signaling
These assays in cultured cells determine the effect of the inhibitor on the signaling pathways downstream of RIPK2 activation.
-
Cell Lines: Human colorectal adenocarcinoma cells (HT29) or primary bone marrow-derived macrophages (BMDMs) are commonly used.[4]
-
Treatment: Cells are pre-treated with the inhibitor (e.g., this compound at 250 nM) overnight.[4]
-
Stimulation: The cells are then stimulated with MDP to activate the NOD2-RIPK2 pathway.
-
Analysis of Protein Phosphorylation: Cell lysates are collected at different time points post-stimulation. Western blotting is performed using antibodies specific for phosphorylated forms of RIPK2, and key downstream proteins in the NF-κB (e.g., IκBα) and MAPK (e.g., ERK, p38) pathways.[4] Total protein levels are also measured as a loading control.[8]
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the anti-inflammatory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. New Compounds Reduce Debilitating Inflammation | CWRU Newsroom | Case Western Reserve University [case.edu]
- 4. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for OD36 (PI3K-IN-36)
Ensuring the safe and environmentally responsible disposal of potent research compounds like OD36 (PI3K-IN-36) is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this phosphoinositide 3-kinase (PI3K) inhibitor, designed to protect researchers, support staff, and the environment. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate care, treating it as a potentially hazardous substance. Always consult the manufacturer-provided Safety Data Sheet (SDS) for comprehensive information on hazards, handling, and emergency protocols.
Personal Protective Equipment (PPE): The consistent use of appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
Engineering Controls: To minimize the risk of inhalation, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and a safety shower must be readily accessible.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound (PI3K-IN-36) are summarized below.
| Property | Value |
| Molecular Formula | C₃₀H₃₆F₂N₈O |
| Molecular Weight | 562.66 g/mol |
| CAS Number | 1401436-93-8 |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Strict adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
All disposable materials that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be placed in a designated and sealed hazardous waste bag or container.[1]
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
To prevent unforeseen chemical reactions, do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1]
Labeling and Storage
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "PI3K-IN-36," and the name of the solvent used.[1]
-
Store all waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept securely closed except when actively adding waste.
-
The use of secondary containment is strongly recommended to prevent spills.[1]
Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]
Experimental Workflow: this compound Disposal
Caption: Logical workflow for the safe disposal of this compound hazardous waste.
References
Essential Safety and Logistical Information for Handling OD36
For researchers, scientists, and drug development professionals, the proper handling of the potent RIPK2 inhibitor OD36 is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, grounded in available safety data and published research.
Chemical and Physical Properties
This compound is a macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with a molecular formula of C₁₆H₁₅ClN₄O₂ and a molecular weight of 330.77 g/mol . A summary of its key identifiers and properties is provided below.
| Property | Value |
| IUPAC Name | (13Z,14E)-25-chloro-3,6-dioxa-9-aza-1(3,5)-pyrazolo[1,5-a]pyrimidina-2(1,3)-benzenacyclononaphane |
| Synonyms | OD-36, OD 36 |
| CAS Number | 1638644-62-8 |
| Molecular Formula | C₁₆H₁₅ClN₄O₂ |
| Molecular Weight | 330.77 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1 for both acute and chronic aquatic toxicity).[1] Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or chemical safety goggles | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended | Fully-buttoned lab coat | NIOSH-approved respirator (e.g., N95) within a ventilated enclosure or chemical fume hood |
| Preparing Stock Solutions | Safety glasses with side shields or chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Fully-buttoned lab coat | Work should be conducted in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Work should be performed in a biosafety cabinet to maintain sterility and operator safety |
| Animal Handling (Dosing) | Safety glasses or face shield | Chemical-resistant gloves (e.g., nitrile) | Lab coat or disposable gown | If aerosolization is possible, use a ventilated cage changing station |
| Waste Disposal | Safety glasses with side shields or chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | As required by the specific disposal procedure and institutional guidelines |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the solid compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the powder form.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
-
-
Preparation of Stock Solutions :
-
All handling of the powdered form of this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Prepare stock solutions by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
-
Use in Experiments :
-
When diluting stock solutions for use in cell culture or other assays, perform the dilutions in a biosafety cabinet to maintain sterility and operator safety.
-
Clearly label all tubes, plates, and other containers with the name of the compound and its concentration.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste : Unused this compound powder and stock solutions should be disposed of as hazardous chemical waste. Collect all such waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
Contaminated Labware : Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by soaking in a suitable inactivating solution before washing.
-
Cell Culture Waste : Media and cells treated with this compound should be treated as chemical waste. Aspirate media into a flask containing a deactivating agent, if appropriate for your experimental setup, or collect for hazardous waste disposal.
Experimental Protocols
The following are summaries of experimental applications of this compound as described in the scientific literature.
In Vitro Inhibition of RIPK2 and ALK2
This compound has been shown to be a potent inhibitor of RIPK2 and also exhibits activity against ALK2. In cellular assays, this compound has been used to inhibit signaling pathways downstream of these kinases. For example, in fibrodysplasia ossificans progressiva (FOP)-derived endothelial cells, preincubation with this compound at a concentration of 0.5 μM was sufficient to completely prevent the activation of Smad1/5 and its gene targets in response to activin A.
In Vivo Murine Model of Peritonitis
In a murine model of MDP-induced peritonitis, this compound was administered intraperitoneally at a dose of 6.25 mg/kg 30 minutes prior to the inflammatory challenge. This treatment was shown to inhibit the recruitment of inflammatory cells to the peritoneum.
Visualized Workflows and Pathways
To further clarify the procedural workflows and the biological context of this compound, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of handling this compound, from preparation to disposal.
Caption: A diagram showing the inhibitory action of this compound on the RIPK2 and ALK2 signaling pathways.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
